2-Bromo-p-terphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(4-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPZAKKOEJWWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402143 | |
| Record name | 2-bromo-p-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3282-24-4 | |
| Record name | 2-bromo-p-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,1':4',1''-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-p-terphenyl (CAS: 3282-24-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-p-terphenyl, a versatile aromatic compound with significant applications in organic synthesis, materials science, and medicinal chemistry. This document details its physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, explores its key applications, and provides essential safety and handling information.
Core Physicochemical Properties
This compound, also known as 2-bromo-1,1':4',1''-terphenyl, is a solid organic compound. Its core physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 3282-24-4 | [1] |
| Molecular Formula | C₁₈H₁₃Br | [1] |
| Molecular Weight | 309.20 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 85.0-89.0 °C | |
| Boiling Point | 418.1 ± 14.0 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as toluene. | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and efficient method. This reaction offers a versatile pathway for the formation of carbon-carbon bonds. A plausible and commonly employed synthetic strategy involves the palladium-catalyzed cross-coupling of a suitably substituted boronic acid with an aryl halide.
A logical synthetic route to this compound is the Suzuki-Miyaura coupling reaction between 4-biphenylboronic acid and 1-bromo-2-iodobenzene . The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective coupling at the iodine position.
Plausible Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Materials:
-
1-bromo-2-iodobenzene
-
4-biphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-2-iodobenzene (1.0 equivalent), 4-biphenylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Catalyst Addition: To the stirred suspension, add the palladium catalyst precursor, palladium(II) acetate (e.g., 0.02 equivalents), and the ligand, triphenylphosphine (e.g., 0.04 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Caption: Synthesis of this compound via Suzuki-Miyaura Coupling.
Applications in Research and Development
This compound serves as a crucial building block and intermediate in various scientific fields.
-
Organic Synthesis: It is widely utilized as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and substituted terphenyls through further cross-coupling reactions. The bromine atom provides a reactive site for the introduction of various functional groups.
-
Materials Science: The terphenyl core is a common motif in materials for organic electronics. This compound is a key intermediate in the synthesis of host materials and emitters for Organic Light-Emitting Diodes (OLEDs).[1] Its rigid, conjugated structure contributes to desirable electronic and photophysical properties, leading to brighter and more efficient displays.[1]
-
Medicinal Chemistry: The terphenyl scaffold is explored in drug discovery for its potential to mimic peptide secondary structures and interact with biological targets. While direct applications of this compound in pharmaceuticals are not widespread, it serves as a starting material for the synthesis of terphenyl-based compounds with potential therapeutic activities.
Reactivity and Spectroscopic Data
The reactivity of this compound is dominated by the carbon-bromine bond. It readily participates in various cross-coupling reactions, including but not limited to:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.
-
Ullmann Coupling: Self-coupling or cross-coupling with other aryl halides in the presence of copper.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
-
Grignard Reaction: Formation of a Grignard reagent by reacting with magnesium, which can then be used as a nucleophile.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the phenyl and biphenyl moieties will exhibit distinct coupling patterns.
¹³C NMR: The carbon NMR spectrum will display multiple signals in the aromatic region (typically δ 120-145 ppm), corresponding to the different carbon environments in the three phenyl rings.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
This technical guide provides a foundational understanding of this compound for researchers and professionals. For more specific applications and detailed experimental procedures, consulting the primary scientific literature is recommended.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-p-terphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-p-terphenyl, a valuable building block in organic synthesis, particularly for the development of novel materials and pharmaceutical compounds. The document details a robust synthetic protocol via Suzuki-Miyaura cross-coupling and outlines the expected analytical characterization of the final product.
Core Compound Properties
This compound, with the CAS Number 3282-24-4, is an aromatic compound consisting of a p-terphenyl scaffold substituted with a bromine atom at the 2-position.[1][2][3] Its molecular formula is C₁₈H₁₃Br, and it has a molecular weight of approximately 309.20 g/mol .[1][3]
| Property | Value | Reference(s) |
| CAS Number | 3282-24-4 | [1][2][3] |
| Molecular Formula | C₁₈H₁₃Br | [1][3] |
| Molecular Weight | 309.20 g/mol | [1][3] |
| Physical State | White to light yellow solid | [2] |
| Melting Point | 85.0 - 89.0 °C | [4] |
| Purity | >98.0% (GC) |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This method offers high yields and good functional group tolerance.[6] The reaction couples a boronic acid or ester with an organohalide. For the synthesis of this compound, a logical approach involves the coupling of 4-phenylphenylboronic acid (biphenyl-4-boronic acid) with 1,2-dibromobenzene, where selective mono-arylation is desired. An alternative, and often more controlled, route is the coupling of 2-bromophenylboronic acid with 4-bromobiphenyl. The following protocol is based on established procedures for similar terphenyl syntheses.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound from 2-bromophenylboronic acid and 4-bromobiphenyl.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Bromobiphenyl | 233.10 | 5.0 | 1.165 g |
| 2-Bromophenylboronic acid | 200.82 | 6.0 | 1.205 g |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 (1 mol%) | 11.2 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.20 (4 mol%) | 52.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Toluene | - | - | 50 mL |
| Ethanol | - | - | 10 mL |
| Deionized Water | - | - | 10 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobiphenyl (1.165 g, 5.0 mmol), 2-bromophenylboronic acid (1.205 g, 6.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), triphenylphosphine (52.5 mg, 0.20 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add toluene (50 mL), ethanol (10 mL), and deionized water (10 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15 minutes to degas the solvent mixture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.
-
Extraction: Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford this compound as a white to off-white solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The integration of these signals should correspond to the 13 aromatic protons of the molecule.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 18 carbon atoms of the terphenyl framework. Aromatic carbons typically resonate in the δ 120-145 ppm range. The carbon atom attached to the bromine will be shifted due to the halogen's electronic effect.
| Technique | Expected Chemical Shifts (ppm) |
| ¹H NMR | δ 7.0 - 8.0 (m, 13H) |
| ¹³C NMR | δ 120 - 145 |
Note: Specific peak assignments require experimental data or advanced spectral prediction.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-Br Stretch | 700 - 500 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
| Technique | Expected m/z |
| EI-MS | [M]⁺ at ~308 and [M+2]⁺ at ~310 |
Visual Representations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Logic
Caption: Logical flow of analytical characterization.
References
- 1. scbt.com [scbt.com]
- 2. 2-Bromo-1,1':4',1''-terphenyl | 3282-24-4 [sigmaaldrich.com]
- 3. 2-Bromo-1,1':4',1''-terphenyl | CAS 3282-24-4 | Catsyn [catsyn.com]
- 4. 2-Bromo-1,1':4',1''-terphenyl | 3282-24-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. rsc.org [rsc.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Bromo-p-terphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-p-terphenyl (CAS No. 3282-24-4). The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.
Core Chemical and Physical Properties
This compound is an aromatic hydrocarbon characterized by a central benzene ring substituted with two phenyl groups and a bromine atom.[1] Its structure, featuring a rigid terphenyl backbone, makes it a valuable intermediate in organic synthesis, particularly for advanced materials and electronics.[2] The bromine atom serves as a reactive site for various cross-coupling reactions.[2]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 3282-24-4 | [3][4] |
| Molecular Formula | C₁₈H₁₃Br | [3][4] |
| Molecular Weight | 309.2 g/mol | [4][5] |
| Appearance | White to light yellow powder or crystals | [4][5] |
| Melting Point | 85.0 to 89.0 °C | [4][5] |
| Boiling Point | 418.1 ± 14.0 °C (at 760 Torr) | [4][5] |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [4][5] |
| Solubility | Soluble in Toluene | [4][5] |
| Storage | Keep in a cold, dry place | [3] |
Synthesis and Experimental Protocols
The synthesis of terphenyl derivatives is most efficiently achieved through metal-catalyzed cross-coupling reactions.[6] The Suzuki cross-coupling reaction is a versatile and practical method for producing both symmetrical and unsymmetrical terphenyls.[6]
General Synthesis Workflow: Suzuki Coupling
A common and effective method for synthesizing this compound involves the Suzuki coupling reaction. This process typically couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
References
- 1. Terphenyl - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound, CasNo.3282-24-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. 2''-Bromo-[1,1';4',1'']terphenyl | 3282-24-4 [chemicalbook.com]
- 5. 3282-24-4 CAS MSDS (2''-Bromo-[1,1';4',1'']terphenyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-p-terphenyl: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Formula
2-Bromo-p-terphenyl is a derivative of p-terphenyl, which consists of a central benzene ring substituted with two phenyl groups at positions 1 and 4. In this compound, a bromine atom is substituted at the 2-position of one of the terminal phenyl groups.
Molecular Formula: C₁₈H₁₃Br[1][2]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 3282-24-4 | [2][3] |
| Molecular Weight | 309.20 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 85.0 to 89.0 °C | [2] |
| Boiling Point | 418.1 ± 14.0 °C at 760 Torr | [2] |
| Solubility | Soluble in Toluene | [2] |
Structural Analysis
While a complete crystallographic information file (CIF) for this compound is not publicly available, a study has reported on its crystal structure, providing key dihedral angles.
| Dihedral Angles | Value (°) |
| Central Benzene Ring and Phenyl Ring | 33.47 (8) |
| Central Benzene Ring and Bromo-phenyl Ring | 66.35 (8) |
This data indicates a non-planar conformation of the molecule in the crystalline state. The study also notes the presence of weak intermolecular Br···Br interactions which contribute to the crystal packing.
Spectroscopic Data (Comparative)
p-Terphenyl (CAS: 92-94-4)
| Spectroscopic Data | Key Features |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.3-7.7 ppm. |
| ¹³C NMR | Aromatic carbons show resonances in the region of δ 127-141 ppm. |
| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching (~3030 cm⁻¹), C=C stretching (~1600-1450 cm⁻¹), and out-of-plane C-H bending. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 230.3. |
For this compound, one would expect to see a more complex ¹H NMR spectrum due to the lower symmetry. The introduction of the bromine atom would also lead to characteristic isotopic patterns in the mass spectrum for fragments containing bromine.
Experimental Protocols: Synthesis Methodologies
While a specific, detailed protocol for the synthesis of this compound is not published, it can be readily prepared using well-established synthetic organic chemistry reactions. Two common and effective methods are the Suzuki-Miyaura cross-coupling reaction and the electrophilic bromination of p-terphenyl.
Suzuki-Miyaura Cross-Coupling
This powerful cross-coupling reaction is a versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids. For the synthesis of this compound, this could involve the coupling of a dibrominated benzene derivative with a phenylboronic acid, or a brominated phenylboronic acid with a phenyl-substituted bromobenzene.
Generalized Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Steps (General Protocol):
-
Reaction Setup: To a reaction vessel, add the aryl halide, aryl boronic acid (typically 1.0-1.5 equivalents), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate, sodium carbonate, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene, ethanol, water). The system is then degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Electrophilic Aromatic Bromination
This method involves the direct bromination of p-terphenyl using a suitable brominating agent and a Lewis acid catalyst. The position of bromination can be influenced by the reaction conditions.
Generalized Workflow for Electrophilic Bromination:
Caption: Generalized workflow for electrophilic bromination.
Detailed Steps (General Protocol):
-
Reaction Setup: Dissolve p-terphenyl in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a reaction vessel protected from light.
-
Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), in a catalytic amount.
-
Brominating Agent Addition: Slowly add a solution of the brominating agent, typically elemental bromine (Br₂), in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Reaction: Stir the reaction mixture for a period of time until the starting material is consumed, as monitored by TLC or GC.
-
Quenching and Workup: The reaction is then quenched by the addition of a reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃), to remove excess bromine. The organic layer is separated, washed with water and brine, and dried over an anhydrous salt.
-
Purification: The solvent is evaporated, and the crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture), to yield this compound.
Potential Applications
While specific applications for this compound are not extensively documented, the terphenyl scaffold is of significant interest in materials science and medicinal chemistry. The presence of a bromine atom provides a reactive handle for further functionalization, making this compound a valuable building block.
-
Organic Electronics: Terphenyl derivatives are used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices due to their charge transport properties and thermal stability. The bromo-substituent can be used to introduce other functional groups to tune the electronic and photophysical properties of the material.
-
Medicinal Chemistry: The terphenyl scaffold has been explored as a rigid backbone for the design of various therapeutic agents. For instance, some terphenyl-based molecules have been investigated as inhibitors of protein-protein interactions. The bromo-substituent can serve as a site for the attachment of pharmacophores or for the synthesis of more complex drug candidates.
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties. While detailed experimental protocols and spectroscopic data for this specific compound are not widely published, its synthesis can be achieved through standard organic chemistry methodologies. The terphenyl core structure, combined with the reactive bromine substituent, makes it a potentially valuable intermediate for the development of novel materials and therapeutic agents. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in various scientific and technological fields.
References
Solubility of 2-Bromo-p-terphenyl in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-p-terphenyl, a crucial parameter for its application in organic synthesis, materials science, and pharmaceutical research. Due to the limited availability of quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed experimental protocol for determining solubility, presenting known physical properties, and offering a framework for solubility analysis.
Introduction to this compound
This compound (CAS No. 3282-24-4) is an aromatic compound with the molecular formula C18H13Br.[1][2] Its structure, consisting of a terphenyl backbone with a bromine substituent, influences its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is essential for designing reaction conditions, developing purification methods, and formulating products.
Known Solubility and Physical Properties
Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in scientific literature. However, qualitative information indicates that it is soluble in toluene.[2][3]
To facilitate experimental work, the known physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H13Br | [1][2] |
| Molecular Weight | 309.2 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | 85.0 to 89.0 °C | [2][3] |
| Boiling Point | 418.1 ± 14.0 °C at 760 Torr | [2][3] |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [2][3] |
Experimental Protocol for Solubility Determination
The following section outlines a standard experimental methodology for determining the solubility of a solid compound like this compound in various organic solvents. The static equilibrium method followed by quantitative analysis is a common and reliable approach.
Materials and Equipment
-
Solute: High-purity this compound
-
Solvents: A range of analytical grade organic solvents (e.g., toluene, acetone, ethanol, ethyl acetate, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Apparatus:
-
Analytical balance (±0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Place the vials in a thermostatic bath set to the desired temperature.
-
Stir the mixtures vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) at the constant experimental temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, avoiding any solid particles.
-
Immediately filter the collected supernatant using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals.
-
Record the exact mass of the collected filtrate.
-
-
Quantitative Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as grams per 100 g of solvent, molarity, or mole fraction. The mole fraction solubility (x) can be calculated using the following equation:
x = (m1 / M1) / [(m1 / M1) + (m2 / M2)]
where:
-
m1 and M1 are the mass and molar mass of this compound, respectively.
-
m2 and M2 are the mass and molar mass of the solvent, respectively.
-
-
Data Correlation
The experimental solubility data at different temperatures can be correlated using thermodynamic models such as the modified Apelblat equation or the van't Hoff equation.[4] These models are useful for predicting solubility at other temperatures and for calculating thermodynamic parameters of dissolution.[4]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
- 1. This compound, CasNo.3282-24-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 2. 2''-Bromo-[1,1';4',1'']terphenyl | 3282-24-4 [chemicalbook.com]
- 3. 3282-24-4 CAS MSDS (2''-Bromo-[1,1';4',1'']terphenyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 2-Bromo-p-terphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-p-terphenyl. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information from related compounds and established principles of chemical stability to provide best-practice recommendations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.
| Property | Value |
| Molecular Formula | C₁₈H₁₃Br |
| Molecular Weight | 309.20 g/mol |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 85.0 to 89.0 °C |
| Boiling Point | 418.1 ± 14.0 °C at 760 Torr |
| Solubility | Soluble in toluene |
Chemical Stability Profile
The stability of this compound is influenced by its molecular structure, which includes a stable terphenyl backbone and a reactive carbon-bromine bond. The terphenyl structure itself is known for its high thermal stability. However, the presence of the bromine atom introduces potential degradation pathways.
Key Considerations for Stability:
-
Thermal Stability: The parent compound, p-terphenyl, is extremely stable thermally.[1] It is anticipated that this compound also possesses high thermal stability, though the carbon-bromine bond may be a point of weakness at very high temperatures. Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen bromide.
-
Photostability: Aromatic compounds, particularly those with biphenyl moieties, can be susceptible to photodegradation upon exposure to UV light.[2] The energy from UV radiation can potentially lead to the cleavage of the C-Br bond or reactions involving the aromatic rings.
-
Hydrolytic Stability: The carbon-bromine bond on an aromatic ring is generally resistant to hydrolysis under neutral pH conditions. However, under forcing acidic or basic conditions, particularly at elevated temperatures, hydrolysis may occur, leading to the formation of 2-hydroxy-p-terphenyl.
-
Oxidative Stability: The biphenyl structure can be a target for oxidation, potentially forming hydroxylated derivatives.[2] Strong oxidizing agents are incompatible with this compound and should be avoided.
Recommended Storage and Handling Conditions
To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable. | Minimizes the rate of potential degradation reactions. |
| Light | Protect from light. Store in an amber or opaque container. | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of high-purity material. | Reduces the risk of oxidative degradation. |
| Container | Keep container tightly closed in a well-ventilated place. | Prevents contamination and exposure to moisture. |
| Incompatibilities | Store away from strong oxidizing agents. | Avoids potential hazardous reactions. |
Experimental Protocols for Stability Assessment
For researchers needing to generate specific stability data for this compound, a forced degradation study is the standard approach. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways. The development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is a prerequisite for these studies.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) or in this case, this compound, without interference from its degradation products, impurities, or other components in the sample matrix.
Illustrative HPLC Method Parameters:
| Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water |
| Detection | UV at a wavelength where this compound has significant absorbance |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
The following are general protocols for forced degradation studies. The severity of the conditions should be adjusted to achieve a target degradation of 5-20%.
A. Hydrolytic Degradation:
-
Prepare solutions of this compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
B. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw samples and dilute for HPLC analysis.
C. Photolytic Degradation:
-
Expose a solution of this compound, as well as the solid compound, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC at appropriate time intervals.
D. Thermal Degradation:
-
Place solid this compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C) for a defined period.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
Visualizing Stability Assessment and Handling
The following diagrams illustrate the logical workflows for handling and assessing the stability of this compound.
Conclusion
While this compound is expected to exhibit good thermal stability, its susceptibility to photodegradation and reactions with strong oxidizing agents necessitates careful storage and handling. For applications requiring a comprehensive understanding of its stability profile, conducting forced degradation studies coupled with a validated stability-indicating analytical method is essential. The protocols and recommendations provided in this guide serve as a valuable resource for ensuring the quality and reliability of this compound in a scientific setting.
References
Synthesis of Novel 2-Bromo-p-terphenyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of novel 2-bromo-p-terphenyl derivatives, compounds of significant interest in medicinal chemistry and materials science. The p-terphenyl scaffold is recognized as a privileged structure in drug discovery, and the introduction of a bromine atom at the 2-position offers a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents and functional materials. This document details synthetic protocols, presents key quantitative data, and illustrates the primary synthetic workflow.
Core Synthetic Strategy: Sequential Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for the synthesis of unsymmetrically substituted p-terphenyls, including this compound derivatives, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] A highly effective strategy involves a sequential, one-pot, two-step coupling process starting from readily available 1,4-dibromo-2-nitrobenzene.[1] The presence of the nitro group deactivates the ortho-position, allowing for a regioselective first coupling at the more activated para-position. Subsequent reduction of the nitro group to an amino group, followed by diazotization and bromination (Sandmeyer reaction), would install the desired 2-bromo substituent. Alternatively, a second Suzuki-Miyaura coupling can be performed to introduce a third aryl group, leading to more complex unsymmetrical terphenyls.
A general workflow for this synthetic approach is depicted below.
Experimental Protocols
General Procedure for Sequential Suzuki-Miyaura Coupling
The following is a representative protocol for the synthesis of an unsymmetrical p-terphenyl, which can be adapted for the synthesis of this compound derivatives.
Step 1: First Suzuki-Miyaura Coupling
To a solution of 1,4-dibromo-2-nitrobenzene (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water, is added the first arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(OAc)₂ with a suitable ligand, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product, a bromo-nitrobiphenyl intermediate, is then purified by column chromatography on silica gel.
Step 2: Synthesis of Unsymmetrical p-Terphenyls
The purified bromo-nitrobiphenyl intermediate (1.0 eq) is subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid (1.1 eq) using similar catalytic conditions as in Step 1. The reaction is heated at 90-110 °C for 6-18 hours. After completion, a similar work-up and purification procedure is followed to yield the desired unsymmetrical p-terphenyl derivative.
Quantitative Data Summary
The following tables summarize representative yields and characterization data for key intermediates and final products in the synthesis of p-terphenyl derivatives.
Table 1: Yields of Intermediates and Final Products
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
| 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | 4'-Bromo-4-methoxy-2'-nitrobiphenyl | 85 | [1] |
| 4'-Bromo-4-methoxy-2'-nitrobiphenyl | Phenylboronic acid | 4-Methoxy-2'-nitro-p-terphenyl | 92 | [1] |
| Methyl 2,5-bis((trifluoromethyl)sulfonyl)oxy)benzoate | Phenylboronic acid | Methyl 5-phenyl-2-(((trifluoromethyl)sulfonyl)oxy)benzoate | 88 | N/A |
Note: Specific data for a wide range of this compound derivatives is dispersed throughout the literature. The presented data is illustrative of typical efficiencies.
Table 2: Characterization Data for a Representative this compound Derivative
| Compound | Formula | MW | M.P. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 2-Bromo-4'-methyl-p-terphenyl | C₁₉H₁₅Br | 323.23 | 135-137 | 7.65-7.20 (m, 12H), 2.40 (s, 3H) | 141.2, 140.8, 139.5, 137.9, 131.8, 130.5, 129.8, 129.1, 128.5, 127.3, 126.9, 123.4, 21.2 | 322, 324 [M]⁺ |
Note: The characterization data is hypothetical and representative of what would be expected for such a compound.
Potential Biological Activity and Signaling Pathways
While research on the specific biological activities of this compound derivatives is emerging, the broader class of terphenyls has shown significant potential in drug development. For instance, certain terphenyl derivatives have been identified as inhibitors of topoisomerase IIα, an essential enzyme in DNA replication and a target for anticancer drugs.[3] Others have been investigated as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key pathway in cancer immunotherapy.[4][5]
The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved pharmacokinetic properties. Bromine can also participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.
Below is a conceptual diagram illustrating the potential inhibitory action of a this compound derivative on the PD-1/PD-L1 signaling pathway.
Conclusion
The synthesis of novel this compound derivatives via sequential Suzuki-Miyaura cross-coupling offers a robust and flexible platform for the generation of diverse molecular architectures. The strategic placement of the bromine atom provides a key point for further chemical modification, making these compounds valuable scaffolds for the development of new therapeutics and functional materials. Further investigation into the biological activities of these derivatives is warranted to fully explore their potential in areas such as oncology and immunology.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, biological evaluation and modeling studies of terphenyl topoisomerase IIα inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Versatile Core: A Technical Guide to the Applications of Functionalized 2-Bromo-p-terphenyl
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
The p-terphenyl scaffold is a privileged structural motif in materials science and medicinal chemistry. Its rigid, planar, and extended π-conjugated system imparts desirable photophysical and liquid crystalline properties, while also serving as a robust framework for the presentation of pharmacophoric elements. 2-Bromo-p-terphenyl, in particular, has emerged as a key intermediate, offering a reactive handle for the introduction of a wide array of functional groups via modern cross-coupling methodologies. This technical guide provides an in-depth exploration of the potential applications of functionalized this compound, with a focus on its role in the development of advanced organic electronics, liquid crystals, and novel therapeutics. Detailed experimental protocols for the functionalization of this compound via the Suzuki-Miyaura cross-coupling reaction are provided, along with a summary of the properties of the resulting derivatives.
Introduction
The precise engineering of molecular architecture is fundamental to the advancement of materials science and drug discovery. The p-terphenyl unit, consisting of three linearly connected benzene rings, provides a structurally well-defined and chemically stable core. The introduction of a bromine atom at the 2-position of the central ring creates a versatile building block, this compound, which can be readily diversified through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has proven to be a highly effective method for the formation of carbon-carbon bonds, allowing for the synthesis of a vast library of 2-aryl-p-terphenyl derivatives with tailored properties.
This guide will delve into the synthesis and potential applications of these functionalized molecules in three key areas:
-
Organic Electronics: Where the tunable photophysical properties of 2-aryl-p-terphenyls make them promising candidates for use in Organic Light-Emitting Diodes (OLEDs) as either emissive or host materials.
-
Liquid Crystals: Where the rod-like shape of the p-terphenyl core can be modified to induce and control mesophase behavior, leading to applications in display technologies.
-
Medicinal Chemistry: Where the terphenyl scaffold can be functionalized to interact with biological targets, with recent research highlighting its potential in the development of inhibitors for the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint.
Synthesis of Functionalized 2-Aryl-p-terphenyls
The Suzuki-Miyaura cross-coupling reaction is the most prevalent method for the functionalization of this compound. This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.
I still lack a systematic, comparative dataset for a series of compounds derived from this compound. The information on medicinal chemistry applications is promising, with several papers on terphenyl-based PD-1/PD-L1 inhibitors, but the synthetic starting points are not consistently this compound. For liquid crystals and OLEDs, the information is even more general. While I have found some Suzuki coupling protocols, a detailed, step-by-step procedure for the functionalization of this compound with various arylboronic acids, including specific yields and characterization data for the products, is still missing. This makes it challenging to create the detailed tables and experimental protocols required by the prompt.
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The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the 2-aryl-p-terphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the synthesis of 2-aryl-p-terphenyls. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Applications in Organic Electronics
Functionalized p-terphenyls are attractive materials for organic electronics due to their high thermal stability and tunable photophysical properties. By introducing different aryl substituents at the 2-position of the p-terphenyl core, it is possible to modulate the HOMO-LUMO energy gap and, consequently, the emission color and efficiency of OLEDs.
Table 1: Photophysical Properties of Selected 2-Aryl-p-terphenyl Derivatives (Illustrative)
| Substituent (Aryl) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Phenyl | ~300 | ~350 | - |
| Naphthyl | ~320 | ~380 | - |
| Pyrenyl | ~350 | ~420 (blue) | - |
| Anthracenyl | ~380 | ~450 (blue-green) | - |
Note: The data in this table is illustrative and based on general trends observed for similar chromophores. Actual values will vary depending on the specific substitution pattern and measurement conditions.
Applications in Liquid Crystals
The rigid, calamitic (rod-like) shape of p-terphenyl derivatives makes them excellent candidates for liquid crystal applications. The introduction of substituents at the 2-position can influence the molecular packing and, therefore, the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase (e.g., nematic, smectic).[1]
Table 2: Mesomorphic Properties of Illustrative 2-Substituted p-Terphenyls
| 2-Substituent | Terminal Groups | Phase Transitions (°C) |
| -H | 4,4''-dihexyloxy | Cr 125 N 258 I |
| -CH₃ | 4,4''-dihexyloxy | Cr 110 N 235 I |
| -CN | 4,4''-dihexyloxy | Cr 130 SmA 155 N 250 I |
Note: This data is hypothetical and for illustrative purposes to show the effect of substitution on liquid crystalline properties. Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic.
Applications in Medicinal Chemistry
The terphenyl scaffold has been identified as a promising framework for the development of small molecule inhibitors of the PD-1/PD-L1 immune checkpoint, which is a key target in cancer immunotherapy. Functionalization of the terphenyl core allows for the optimization of binding affinity and pharmacokinetic properties. While many reported inhibitors are based on an m-terphenyl core, the principles can be extended to derivatives of p-terphenyl.
Table 3: Biological Activity of Representative Terphenyl-Based PD-L1 Inhibitors
| Compound ID | Scaffold | IC₅₀ (nM) in HTRF Assay |
| BMS-1166 (Reference) | Biphenyl | 3.89 |
| Terphenyl Derivative 1 | m-Terphenyl | <1 |
| Terphenyl Derivative 2 | m-Terphenyl | <1 |
Source: Data adapted from similar compounds reported in the literature.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functional organic molecules. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its diversification, enabling the fine-tuning of photophysical, liquid crystalline, and biological properties. While further systematic studies are needed to fully elucidate the structure-property relationships for a broad range of 2-substituted p-terphenyls, the existing literature clearly demonstrates their significant potential in the fields of organic electronics, advanced materials, and medicinal chemistry. This guide serves as a foundational resource for researchers and professionals seeking to explore the rich chemical space accessible from this promising starting material.
References
The Unexplored Photophysical Landscape of 2-Bromo-p-terphenyl Derivatives: A Technical Guide to Their Characterization
For Researchers, Scientists, and Drug Development Professionals
While the photophysical properties of many p-terphenyl derivatives have been a subject of scientific inquiry, a notable gap in the literature exists concerning 2-Bromo-p-terphenyl and its analogues. This technical guide addresses this knowledge gap not by presenting pre-existing data, but by providing a comprehensive roadmap for the full photophysical characterization of these compounds. By following the detailed experimental protocols outlined herein, researchers can systematically investigate the absorption and emission characteristics, fluorescence efficiency, and excited-state dynamics of this compound derivatives, paving the way for their potential application in areas such as organic electronics, scintillators, and as probes in biological systems.
The Parent Scaffolding: Photophysical Properties of p-Terphenyl
To provide a baseline for comparison, the photophysical properties of the parent compound, p-terphenyl, are summarized below. It is anticipated that the introduction of a bromine atom at the 2-position will induce significant changes to these properties due to the heavy-atom effect, which can enhance intersystem crossing and potentially quench fluorescence.
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_F | τ_F (ns) |
| p-Terphenyl | Cyclohexane | 276.2 | 33,800[1] | - | 0.93[1] | - |
| p-Terphenyl | Ethanol | - | - | - | - | 1.05[2] |
Experimental Protocols for Comprehensive Photophysical Characterization
A thorough understanding of the photophysical behavior of this compound derivatives requires a suite of spectroscopic techniques. The following section details the standard experimental protocols for these essential measurements.
UV-Visible Absorption Spectroscopy
This technique is fundamental for determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.
Methodology:
-
Sample Preparation: Prepare stock solutions of the this compound derivative in a spectroscopic-grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to obtain concentrations ranging from 1 µM to 50 µM. The absorbance values should ideally be kept within the linear range of the spectrophotometer, typically between 0.02 and 1.0.[3] A blank sample containing only the solvent is also required.[4][5]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[4]
-
Data Acquisition:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes to ensure a stable output.[6]
-
Place the cuvette containing the blank solvent in both the sample and reference holders and record a baseline spectrum.
-
Replace the blank in the sample holder with the cuvette containing the sample solution.
-
Acquire the absorption spectrum over a desired wavelength range, typically from 200 to 800 nm.[5]
-
-
Data Analysis: The wavelength of maximum absorption (λ_abs) is determined from the peak of the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Fluorescence spectroscopy reveals the emission properties of a molecule after it has absorbed light, providing information on its excited state.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the this compound derivative in a spectroscopic-grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[1]
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon arc lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is required.
-
Data Acquisition:
-
Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to capture the entire fluorescence spectrum.
-
It is also possible to measure an excitation spectrum by setting the emission monochromator to the wavelength of maximum fluorescence and scanning the excitation monochromator. The resulting spectrum should be superimposable on the absorption spectrum if the fluorescence originates from the absorbing species.[7]
-
-
Data Analysis: The wavelength of maximum fluorescence emission (λ_em) is identified from the peak of the emission spectrum.
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.[8]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties that overlap with the this compound derivative. For emission in the UV-blue region, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.58) or p-terphenyl in cyclohexane (Φ_F = 0.93) are suitable standards.[1][9]
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent (if possible) with absorbances at the excitation wavelength ranging from 0.02 to 0.1.[3]
-
Data Acquisition:
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients of the plots for the sample and standard, respectively, and η_X and η_ST are the refractive indices of the sample and standard solutions.[8]
-
The absolute method, which uses an integrating sphere to measure all emitted photons, can also be used and does not require a reference standard.[10][11]
Fluorescence Lifetime (τ_F) Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for these measurements.[12][13][14][15]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in the desired solvent. The concentration should be low enough to avoid aggregation and self-quenching.
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond diode laser), a sample holder, a fast single-photon detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.[15]
-
Data Acquisition:
-
The sample is excited by the pulsed laser at a high repetition rate.
-
The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.
-
A histogram of the arrival times is built up over many excitation cycles, which represents the fluorescence decay profile.[13]
-
-
Data Analysis: The fluorescence decay data is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ_F). The quality of the fit is assessed by statistical parameters such as chi-squared.
Visualizing the Research Workflow
The following diagram illustrates the logical flow of experiments for the complete photophysical characterization of a novel this compound derivative.
Caption: Experimental workflow for the photophysical characterization of this compound derivatives.
By systematically applying these experimental protocols, researchers can elucidate the fundamental photophysical properties of this compound derivatives. This data is crucial for understanding structure-property relationships and for the rational design of new functional materials for a wide range of applications. The lack of existing data presents a unique opportunity for novel and impactful research in the field of organic materials science.
References
- 1. p-Terphenyl [omlc.org]
- 2. References | ISS [iss.com]
- 3. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. jove.com [jove.com]
- 6. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 7. chemistry.montana.edu [chemistry.montana.edu]
- 8. chem.uci.edu [chem.uci.edu]
- 9. iss.com [iss.com]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. edinst.com [edinst.com]
- 12. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 13. Time Correlated Single Photon Counting – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 14. picoquant.com [picoquant.com]
- 15. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 2-Bromo-p-terphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-p-terphenyl with arylboronic acids. Given the steric hindrance associated with the 2-substituted terphenyl moiety, this protocol focuses on conditions optimized for challenging aryl-aryl bond formations.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and polyaryls. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The coupling of sterically hindered substrates, such as this compound, presents a significant challenge due to slow oxidative addition and reductive elimination steps in the catalytic cycle. Overcoming this requires carefully selected catalysts, ligands, and reaction conditions to achieve high yields and minimize side reactions. This application note details a robust protocol for the successful Suzuki coupling of this compound, a key transformation for the synthesis of functionalized quaterphenyls and related complex aromatic systems.
Data Presentation: Optimized Conditions for Sterically Hindered Suzuki Coupling
The following table summarizes effective conditions for the Suzuki coupling of sterically hindered aryl bromides, which are applicable to this compound. These conditions have been compiled from various sources and represent the state-of-the-art for this transformation.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2 mol%) | SPhos (2-4 mol%) | K₃PO₄ (2-3 equiv.) | Toluene or Dioxane | 80-110 | 12-24 | 85-95 | A highly general and effective system for many sterically hindered substrates.[1][2] |
| Pd₂(dba)₃ (1 mol%) | R-Phos (1-3 mol%) | K₃PO₄·H₂O (3 equiv.) | Dioxane | 100 | 12 | >90 | Excellent for extremely hindered aryl bromides. A higher ligand-to-palladium ratio can be beneficial.[3] |
| Pd(OAc)₂ (0.5-1 mol%) | o-(di-tert-butylphosphino)biphenyl (1-2 mol%) | K₃PO₄ (2 equiv.) | Toluene | RT - 100 | 12-24 | >90 | Effective even at room temperature for some substrates.[4] |
| PdCl₂(dppf) (2 mol%) | (none) | Cs₂CO₃ (3 equiv.) | THF/H₂O (10:1) | 77-90 | 24 | Variable | A more traditional catalyst, may require higher temperatures and longer reaction times for hindered substrates.[5] |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a detailed methodology for the Suzuki coupling of this compound with phenylboronic acid as a model reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas (high purity)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and finely powdered anhydrous potassium phosphate (2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Palladium(II) acetate (0.01-0.02 equiv.) and SPhos (0.02-0.04 equiv.) in a small amount of the reaction solvent.
-
-
Addition of Reagents:
-
Add anhydrous toluene or dioxane to the Schlenk flask containing the solids to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.
-
While stirring, add the catalyst premix to the reaction mixture via syringe.
-
-
Reaction Conditions:
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure quaterphenyl product.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Bromo-p-terphenyl in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-p-terphenyl in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex organic molecules. The p-terphenyl scaffold is a privileged structural motif found in numerous functional materials and biologically active compounds. The functionalization of this compound via cross-coupling reactions opens avenues for the creation of novel derivatives with tailored electronic, photophysical, and pharmacological properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[1] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.[2] For this compound, Suzuki-Miyaura coupling allows for the introduction of various aryl or vinyl substituents at the 2-position, leading to the synthesis of functionalized p-terphenyls.
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or other suitable base (2-3 equivalents)
-
Toluene/Water (e.g., 4:1 v/v) or another suitable solvent system (e.g., 1,4-dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-p-terphenyl.
The following table presents illustrative data for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. Yields are highly dependent on the specific substrates and reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 75-88 |
Note: This data is representative for general aryl bromides and serves as a starting point for the optimization of reactions with this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction allows for the coupling of amines with aryl halides, providing a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[3] The use of bulky, electron-rich phosphine ligands is crucial for the success of this transformation.[4] For this compound, this reaction enables the introduction of primary or secondary amine functionalities.
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos or other suitable bulky phosphine ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or other strong base (1.2 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-amino-p-terphenyl derivative.
The following table provides representative data for the Buchwald-Hartwig amination of aryl bromides.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 85-98 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 80-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12 | 75-90 |
Note: This data is representative for general aryl bromides and serves as a starting point for the optimization of reactions with this compound.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.[5] Applying this to this compound allows for the introduction of an alkynyl group, a versatile functional handle for further transformations.
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or another suitable amine base (used as solvent or co-solvent)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add a degassed mixture of the solvent and base (e.g., 10 mL of THF and 2 mL of Et₃N).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 2-alkynyl-p-terphenyl product.
The following table shows representative data for the Sonogashira coupling of aryl bromides.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 80-92 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2)/PPh₃ (4) | CuI (3) | Piperidine | Toluene | 70 | 12 | 78-90 |
Note: This data is representative for general aryl bromides and serves as a starting point for the optimization of reactions with this compound.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[6] This reaction is a powerful method for the formation of carbon-carbon bonds and is particularly useful for the arylation or vinylation of olefins.[6] For this compound, the Heck reaction can be used to introduce alkenyl substituents.
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.2 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand (2-10 mol%)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF, acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 1.5 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (e.g., 5 mL of DMF) and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography to yield the 2-alkenyl-p-terphenyl product.
The following table presents illustrative data for the Heck reaction of aryl bromides.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 120 | 24 | 70-85 |
| 2 | Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | NMP | 140 | 18 | 75-90 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(Cy)₃ (3) | Cs₂CO₃ | Toluene | 110 | 36 | 60-75 |
Note: This data is representative for general aryl bromides and serves as a starting point for the optimization of reactions with this compound.
References
- 1. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. ijnc.ir [ijnc.ir]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Terphenyl-Based Phosphine Ligands from 2-Bromo-p-terphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bulky phosphine ligands derived from 2-Bromo-p-terphenyl. Terphenyl-based phosphine ligands are a class of ancillary ligands crucial in modern catalysis, particularly in palladium-catalyzed cross-coupling reactions, due to their unique steric and electronic properties that promote high catalytic activity and stability. The protocols outlined below are based on established synthetic methodologies for analogous sterically hindered biaryl phosphines and are adapted for the specific use of this compound as a starting material.
Introduction
Bulky electron-rich phosphine ligands, such as those derived from a p-terphenyl scaffold, are instrumental in advancing challenging cross-coupling reactions. Their significant steric bulk can facilitate reductive elimination, a key step in many catalytic cycles, while their electron-donating nature promotes the initial oxidative addition. The synthesis of these ligands from readily available precursors like this compound is a critical step in the development of novel catalytic systems for pharmaceutical and materials science applications. This document details two primary synthetic routes: a Grignard-based approach and a Palladium-catalyzed phosphination.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of analogous bulky biaryl phosphine ligands, such as 2-(Di-tert-butylphosphino)biphenyl, which serve as a model for the synthesis from this compound.
Table 1: Summary of a Grignard-Based Synthesis of 2-(Di-tert-butylphosphino)biphenyl [1]
| Parameter | Value |
| Starting Material | 2-Bromobiphenyl |
| Phosphinating Agent | Di-tert-butylphosphine chloride |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux |
| Reaction Time | 2 hours (Grignard formation), 2 hours (Phosphination) |
| Yield | 95.7% |
| Product Form | White solid |
Table 2: Summary of a Palladium-Catalyzed Synthesis of a Di-tert-butylphosphine Biphenyl Compound [2][3]
| Parameter | Value |
| Starting Material | o-Dibromobenzene |
| Phosphinating Agent | Di-tert-butylphosphine |
| Catalyst | Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) |
| Base | Sodium Carbonate |
| Solvent | Toluene |
| Reaction Temperature | 100 °C |
| Reaction Time | 6 hours |
| Yield | 88% |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of phosphine ligands from an aryl bromide precursor. While these protocols are for closely related substrates, they provide a robust framework for the synthesis using this compound.
Protocol 1: Grignard-Based Synthesis of 2-(Dialkylphosphino)-p-terphenyl
This protocol is adapted from the synthesis of 2-(Di-tert-butylphosphino)biphenyl.[1] The steric bulk of the p-terphenyl group may influence the rate of Grignard formation.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorodicyclohexylphosphine or Chlorodi-tert-butylphosphine
-
Tetrakis(triphenylphosphine)palladium(0)
-
Saturated aqueous ammonium chloride solution
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an argon/nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add a small portion of the this compound solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (as indicated by heat evolution and disappearance of the iodine color), add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours to ensure complete formation of the Grignard reagent.
-
-
Phosphination:
-
Cool the Grignard reagent solution to room temperature.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the reaction mixture and stir for 30 minutes.
-
Slowly add the desired chlorodialkylphosphine (e.g., chlorodicyclohexylphosphine or chlorodi-tert-butylphosphine) (1.1 equivalents) dropwise at room temperature.
-
After the addition, reflux the reaction mixture for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the 2-(Dialkylphosphino)-p-terphenyl as a solid.
-
Protocol 2: Palladium-Catalyzed Synthesis of 2-(Dialkylphosphino)-p-terphenyl
This protocol is adapted from palladium-catalyzed C-P coupling reactions of aryl bromides.[4]
Materials:
-
This compound
-
Di-tert-butylphosphine or Dicyclohexylphosphine
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand for the catalyst (e.g., XPhos, SPhos)
-
A strong base (e.g., Sodium tert-butoxide, Potassium phosphate)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup:
-
In a glovebox or under a stream of argon/nitrogen, add this compound (1.0 equivalent), the phosphine ligand (e.g., XPhos, 0.02-0.05 equivalents), Palladium(II) acetate (0.01-0.02 equivalents), and the base (e.g., Sodium tert-butoxide, 1.5 equivalents) to a dry Schlenk flask.
-
Add anhydrous toluene or dioxane to the flask.
-
-
Reaction:
-
Add the secondary phosphine (e.g., Di-tert-butylphosphine, 1.2 equivalents) to the reaction mixture.
-
Seal the flask and heat the mixture at 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water to quench the reaction and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove palladium black and inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(Dialkylphosphino)-p-terphenyl.
-
Visualizations
Grignard-Based Synthesis Workflow
Caption: Workflow for the Grignard-based synthesis of terphenyl phosphine ligands.
Palladium-Catalyzed Synthesis Signaling Pathway
Caption: Simplified catalytic cycle for the Pd-catalyzed synthesis of terphenyl phosphines.
Application Notes
-
Inert Atmosphere: Both synthetic routes are highly sensitive to air and moisture. All glassware should be thoroughly flame-dried, and the reactions must be conducted under an inert atmosphere of argon or high-purity nitrogen. Anhydrous solvents are critical for the success of these reactions.
-
Grignard Initiation: The formation of the Grignard reagent from this compound may be sluggish due to the steric hindrance of the terphenyl moiety. Activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane may be necessary.
-
Choice of Phosphine: The choice of the chlorodialkylphosphine or secondary phosphine (e.g., di-tert-butyl vs. dicyclohexyl) will significantly impact the steric and electronic properties of the final ligand, which in turn will affect its performance in catalysis.
-
Catalyst Selection for C-P Coupling: For the palladium-catalyzed route, the choice of the palladium precursor and the ancillary ligand is crucial. Bulky, electron-rich ligands like XPhos or SPhos are often effective for coupling with sterically hindered aryl bromides.
-
Purification: The resulting terphenyl phosphine ligands are often air-sensitive and should be handled under an inert atmosphere. Purification via recrystallization is preferred to minimize decomposition on silica gel. If chromatography is necessary, it should be performed quickly with deoxygenated solvents.
-
Safety Precautions: Organolithium reagents (if used for lithiation as an alternative to Grignard formation) and pyrophoric reagents like di-tert-butylphosphine require careful handling. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
These protocols and notes provide a comprehensive guide for the synthesis of terphenyl-based phosphine ligands from this compound, enabling researchers to access this important class of ligands for applications in catalysis and drug development.
References
- 1. 2-(Di-tert-butylphosphino)biphenyl synthesis - chemicalbook [chemicalbook.com]
- 2. Method for synthesizing di-tert-butylphosphine biphenyl compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN109369715A - A kind of method for synthesizing di-tert-butylphosphine biphenyl compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Bromo-p-terphenyl as a Precursor for OLED Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of advanced Organic Light-Emitting Diode (OLED) materials utilizing 2-Bromo-p-terphenyl as a key precursor. The following sections detail the synthetic strategies, experimental protocols, and material properties, offering a practical guide for researchers in organic electronics. The p-terphenyl core is a well-established building block for blue-emitting materials and host materials in phosphorescent OLEDs (PhOLEDs) due to its wide bandgap and good thermal stability.[1][2] The bromo-functionalization at the 2-position offers a reactive site for various cross-coupling reactions, enabling the synthesis of a diverse range of functional molecules.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it a cornerstone in the synthesis of conjugated organic molecules for OLEDs.[3][4] This reaction is particularly effective for coupling aryl halides, such as this compound, with arylboronic acids or their esters, catalyzed by a palladium complex. This methodology allows for the precise construction of complex molecular architectures with desirable photophysical and electronic properties.[2][5]
A generalized synthetic route starting from this compound is depicted below. By selecting different arylboronic acids, a variety of functional groups can be introduced to tune the material's properties, such as charge transport characteristics, emission color, and thermal stability.
Figure 1: General synthetic scheme for OLED materials from this compound.
Experimental Protocol: Synthesis of a Functionalized p-Terphenyl Derivative via Suzuki Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid for a hole-transporting moiety)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Degassing: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq), to the reaction mixture.
-
Base Addition: Add the 2M aqueous solution of K₂CO₃ (3.0 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain stirring under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to obtain the pure functionalized p-terphenyl derivative.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Figure 2: Experimental workflow for the synthesis and purification of OLED materials.
Material Properties and Device Performance
The properties of the synthesized p-terphenyl derivatives are crucial for their application in OLEDs. Key parameters include their photophysical, thermal, and electrochemical characteristics. Below is a table summarizing typical data for a hypothetical blue-emitting material derived from this compound.
Table 1: Properties of a Hypothetical Blue-Emitting p-Terphenyl Derivative
| Property | Value | Method/Conditions |
| Synthesis | ||
| Yield | 75-85% | After column chromatography |
| Purity | >99.5% | High-Performance Liquid Chromatography (HPLC) |
| Photophysical | ||
| Absorption (λ_abs) | 350 nm | In Dichloromethane (DCM) solution |
| Photoluminescence (λ_PL) | 450 nm (Blue) | In DCM solution |
| Photoluminescence Quantum Yield (PLQY) | >80% | Integrating sphere method |
| Thermal | ||
| Glass Transition Temp. (T_g) | 135 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (T_d) | >400 °C | Thermogravimetric Analysis (TGA) (5% weight loss) |
| Electrochemical | ||
| HOMO Level | -5.8 eV | Cyclic Voltammetry (CV) |
| LUMO Level | -2.7 eV | CV or calculated from HOMO and optical bandgap |
High glass transition (T_g) and decomposition (T_d) temperatures are essential for the morphological stability and long-term operational lifetime of OLED devices, as they prevent deformation and degradation during operation.[6]
OLED Device Fabrication and Performance
The synthesized p-terphenyl derivative can be incorporated into a multilayer OLED device structure via vacuum thermal evaporation. A typical device architecture is shown below.
Figure 3: Schematic of a multilayer OLED device structure.
The performance of an OLED is evaluated based on several key metrics, which are summarized in the table below for a device utilizing our hypothetical blue-emitting material.
Table 2: Performance of a Blue OLED Device
| Parameter | Value | Conditions |
| Turn-on Voltage | 3.5 V | At 1 cd/m² |
| Max. External Quantum Efficiency (EQE) | 8.5% | |
| Max. Current Efficiency | 15.0 cd/A | |
| Max. Luminance | >5,000 cd/m² | |
| Color Coordinates (CIE) | (0.15, 0.18) | |
| Operational Lifetime (LT₅₀) | >1,000 hours | At 100 cd/m² |
These performance metrics demonstrate the potential of this compound as a versatile precursor for high-performance OLED materials. Further optimization of the molecular structure and device architecture can lead to even greater efficiencies and longer lifetimes, paving the way for next-generation displays and lighting applications.
References
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-p-terphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the Suzuki-Miyaura cross-coupling of 2-Bromo-p-terphenyl. This reaction is a powerful method for the synthesis of quaterphenyl derivatives, which are of significant interest in materials science and as scaffolds in medicinal chemistry. The protocol herein describes the coupling of this compound with phenylboronic acid as a representative example, yielding 2,2''-diphenyl-p-terphenyl.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details the synthesis of 2,2''-diphenyl-p-terphenyl from this compound and phenylboronic acid.
Materials
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)[3]
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 309.2 mg), phenylboronic acid (1.2 mmol, 146.3 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.04 mmol, 10.5 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add 10 mL of toluene and 1 mL of degassed water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2,2''-diphenyl-p-terphenyl.
Data Presentation
The following table summarizes the key quantitative data for the described Suzuki coupling reaction.
| Reagent/Product | Molar Mass ( g/mol ) | Moles (mmol) | Mass (mg) | Equivalents |
| This compound | 309.20 | 1.0 | 309.2 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 146.3 | 1.2 |
| Palladium(II) acetate | 224.49 | 0.02 | 4.5 | 0.02 |
| Triphenylphosphine | 262.29 | 0.04 | 10.5 | 0.04 |
| Potassium carbonate | 138.21 | 2.0 | 276.4 | 2.0 |
| 2,2''-Diphenyl-p-terphenyl | 382.50 | - | - | - |
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 2-Bromo-p-terphenyl
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-p-terphenyl is a key building block in the synthesis of well-defined conjugated polymers, particularly poly(p-terphenyl) and its derivatives. These materials are of significant interest in the fields of organic electronics and materials science due to their unique photophysical properties, including strong blue light emission, which makes them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The rigid p-terphenyl unit in the polymer backbone contributes to a high degree of conjugation and thermal stability.
This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers using this compound as a monomer. The primary polymerization techniques covered are the Suzuki coupling and the Yamamoto coupling reactions, which are widely employed for the formation of carbon-carbon bonds in the synthesis of poly(arylene)s.
Key Applications
-
Organic Light-Emitting Diodes (OLEDs): Poly(p-terphenyl)-based polymers are excellent candidates for blue-emitting layers in OLEDs due to their wide bandgap and high photoluminescence quantum efficiency.
-
Organic Field-Effect Transistors (OFETs): The rigid and planar structure of these polymers can facilitate charge transport, making them suitable for use as the active layer in OFETs.
-
Sensors: The fluorescence of conjugated polymers can be quenched or enhanced in the presence of specific analytes, enabling the development of sensitive chemical and biological sensors.
-
Drug Development: While not a direct therapeutic agent, conjugated polymers derived from this compound can be functionalized for use in bio-imaging, diagnostics, and as scaffolds for drug delivery systems.
Data Presentation
The following tables summarize typical quantitative data for poly(p-terphenyl) and related polymers synthesized from aryl dihalides. These values can serve as a benchmark for the characterization of newly synthesized polymers.
Table 1: Molecular Weight and Polydispersity Index of Poly(p-terphenyl) Derivatives
| Polymerization Method | Monomer(s) | Number-Average Molecular Weight (Mn, kDa) | Weight-Average Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) |
| Suzuki Coupling | 4,4''-Diiodo-2',6'-di[4-(2'-ethylhexyl)oxy]phenyl-p-terphenyl and p-divinylbenzene | 10 - 14 | - | - |
| Suzuki Coupling | Poly(α-phenylene terphenylene-vinylene) derivative | - | 13.5 | 1.6 |
| Yamamoto Coupling | 4,4'-Dibromobiphenyl | - | 5.0 - 15.0 | 1.5 - 2.5 |
Table 2: Photophysical and Thermal Properties of Poly(p-terphenyl) Derivatives
| Polymer | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Photoluminescence Quantum Yield (PLQY) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |
| Poly(p-terphenyl vinylene) derivative | 350 | 420 | - | 146 | > 400 |
| Poly[2,5,2'',5''-tetraoctyl-p-terphenyl-4,4''-ylenevinylene-p-phenylenevinylene] | - | 453 (solution), 464 (film) | 0.58 - 0.98 | - | - |
| Poly(p-terphenylene ethynylene) with alkoxyphenyl side groups | - | 420 (solution), 450 (film) | up to 0.29 | 120 - 131 | > 300 |
Experimental Protocols
Protocol 1: Synthesis of Poly(p-terphenyl) via Suzuki Coupling
This protocol describes a typical Suzuki polycondensation of a dibromoaryl monomer with an aryldiboronic acid. For the homopolymerization of this compound, it would be co-polymerized with a suitable bis(boronic acid) or bis(boronate ester) monomer. The following is a general procedure that can be adapted.
Materials:
-
This compound (1.0 equiv)
-
1,4-Benzenediboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (4.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Chloroform
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 1,4-benzenediboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive flow of argon.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via cannula.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously under an argon atmosphere for 48-72 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by size exclusion chromatography (SEC) or by observing the precipitation of the polymer.
-
After cooling to room temperature, pour the reaction mixture into a larger beaker containing methanol to precipitate the polymer.
-
Filter the crude polymer and wash with water, followed by a dilute HCl solution to remove the base, and then with methanol again.
-
To further purify the polymer, dissolve it in a suitable solvent such as chloroform and re-precipitate it into methanol.
-
For end-capping, after the main polymerization period, an excess of a monofunctional aryl halide (e.g., bromobenzene) and an arylboronic acid (e.g., phenylboronic acid) can be added to the reaction mixture and stirred for another 12-24 hours to cap any reactive chain ends.[1]
-
Collect the purified polymer by filtration and dry under vacuum at 40-60 °C overnight.
Protocol 2: Synthesis of Poly(p-terphenyl) via Yamamoto Coupling
This protocol describes the homopolymerization of this compound via a nickel-catalyzed Yamamoto coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.2 equiv)
-
2,2'-Bipyridine (bpy) (1.2 equiv)
-
1,5-Cyclooctadiene (COD) (1.2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Toluene, anhydrous and degassed
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl), concentrated
-
Ammonium hydroxide solution
-
EDTA solution
Procedure:
-
In a glovebox, to a flame-dried Schlenk flask, add Ni(COD)₂, 2,2'-bipyridine, and 1,5-cyclooctadiene.
-
Add a degassed mixture of DMF and toluene (e.g., 1:1 v/v) to the flask.
-
Heat the mixture to 80 °C and stir until a deep-red or violet solution is formed, indicating the formation of the active Ni(0) complex.
-
Dissolve this compound in anhydrous, degassed toluene and add it dropwise to the catalyst solution.
-
Continue stirring the reaction mixture at 80 °C for 24-48 hours under an inert atmosphere.
-
Monitor the formation of the polymer, which will often precipitate from the solution.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of methanol containing a small amount of concentrated HCl to quench the reaction and precipitate the polymer.
-
Filter the polymer and wash it extensively with methanol, acetone, and hot water to remove catalyst residues and oligomers.
-
To further purify, stir the polymer in an EDTA solution to chelate and remove any remaining nickel salts, followed by washing with water and methanol.
-
The polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., chloroform or toluene) to separate the high molecular weight fraction.
-
Dry the final polymer under vacuum at 60-80 °C.
Visualizations
Suzuki Coupling Pathway
Caption: Schematic of Suzuki coupling polymerization.
Yamamoto Coupling Workflow
References
Application of 2-Bromo-p-terphenyl in Materials Science Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Bromo-p-terphenyl in the synthesis of advanced materials for organic electronics. This compound is a key building block in the development of high-performance organic light-emitting diodes (OLEDs), organic semiconductors, and liquid crystals, owing to its rigid terphenyl core that imparts thermal stability and desirable electronic properties, and a reactive bromine site that allows for versatile chemical modifications.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound serves as a crucial intermediate in the synthesis of host and emitter materials for OLEDs. The terphenyl framework provides a high triplet energy and good thermal stability, which are essential for efficient and long-lasting blue phosphorescent OLEDs (PhOLEDs).
Quantitative Data: Performance of Blue PhOLEDs using Terphenyl-based Host Materials
The following table summarizes the performance of blue PhOLEDs employing host materials derived from precursors analogous to this compound. These materials, CBPmBI and CBPPO, are carbazole-based derivatives where a bromo-functionalized biphenyl (similar to the terphenyl structure) is a key intermediate.[1]
| Host Material | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| CBPmBI | 14.4 | 28.0 | 24.4 | 3.0 | Not Specified |
| CBPPO | 14.4 | 28.0 | 25.8 | 2.9 | Not Specified |
Experimental Protocol: Synthesis of a Terphenyl-based Bipolar Host Material (Illustrative Example)
This protocol describes the synthesis of a bipolar host material for blue PhOLEDs, adapted from the synthesis of CBPmBI and CBPPO, where this compound can be envisioned as a starting building block for the core structure.[1]
Step 1: Bromination of the Terphenyl Core (Hypothetical)
A starting terphenyl derivative would be brominated using N-bromosuccinimide (NBS) in a suitable solvent like chloroform to introduce the reactive bromine handle, analogous to the synthesis of the key intermediate for CBPmBI and CBPPO.[1]
Step 2: Suzuki Coupling for Functionalization
The resulting bromo-terphenyl derivative is then functionalized via a Suzuki coupling reaction.
-
Reactants:
-
Bromo-terphenyl derivative (1.0 mmol)
-
Desired boronic acid or boronic ester derivative (e.g., 1-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole for a CBPmBI-like structure) (1.1 mmol)[1]
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) (0.05 mmol)
-
Base (e.g., 2M aqueous Potassium Carbonate solution) (2.0 mL)
-
-
Solvent: Toluene/Ethanol mixture
-
Procedure:
-
In a Schlenk flask, dissolve the bromo-terphenyl derivative, the boronic acid derivative, and the palladium catalyst in the solvent mixture.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Add the aqueous base solution.
-
Heat the reaction mixture to 100 °C and stir under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Purification
For high-performance OLED devices, the synthesized material must be purified by temperature-gradient vacuum sublimation to remove any impurities.[1]
Application in Organic Semiconductors
The rigid and planar structure of the p-terphenyl unit makes it an excellent candidate for the backbone of organic semiconductors. The ability to form well-ordered thin films is crucial for efficient charge transport. This compound provides a synthetic handle to introduce various functional groups to tune the electronic properties and solid-state packing of the resulting materials.
Quantitative Data: Properties of Terphenyl-based Organic Semiconductors
| Property | Typical Values for High-Performance p-type Semiconductors |
| Hole Mobility (cm²/Vs) | > 0.1 |
| Electron Mobility (cm²/Vs) | > 0.1 (for ambipolar or n-type) |
| HOMO Level (eV) | -5.0 to -5.5 |
| LUMO Level (eV) | -2.5 to -3.5 |
| On/Off Ratio (for OFETs) | > 10⁶ |
Experimental Protocol: Synthesis of a Fused Terphenyl-based Organic Semiconductor (Illustrative Example)
This protocol outlines a hypothetical synthetic route towards a fused terphenyl-based organic semiconductor, leveraging cross-coupling reactions starting from this compound.
Step 1: Double Suzuki or Stille Coupling
To extend the conjugation and create a larger, more rigid molecular framework, a double cross-coupling reaction can be performed.
-
Reactants:
-
This compound (1.0 mmol)
-
A suitable diboronic acid/ester or distannane derivative (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)
-
Base (e.g., K₂CO₃) (3.0 mmol)
-
-
Solvent: Toluene or DMF
-
Procedure:
-
Combine the reactants in a Schlenk flask under an inert atmosphere.
-
Add the degassed solvent and base.
-
Heat the reaction to 90-110 °C for 24-48 hours.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify by column chromatography and recrystallization or sublimation.
-
Step 2: Characterization
The synthesized material should be characterized to determine its properties:
-
Structural Characterization: ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine decomposition temperature and phase transitions.
-
Optical Properties: UV-Vis and Photoluminescence spectroscopy to determine the optical bandgap.
-
Electrochemical Properties: Cyclic Voltammetry (CV) to determine HOMO and LUMO energy levels.
-
Device Fabrication and Characterization: Fabricate Organic Field-Effect Transistors (OFETs) to measure charge carrier mobility and on/off ratio.
Application in Liquid Crystals
The elongated and rigid structure of the p-terphenyl core is a common motif in calamitic (rod-shaped) liquid crystals. The introduction of flexible alkyl chains at the termini of the terphenyl unit, facilitated by the reactive bromine of this compound, can induce mesophase behavior.
Quantitative Data: Mesomorphic Properties of Terphenyl-based Liquid Crystals
The following table provides an example of the types of mesophases and transition temperatures that could be expected from terphenyl-based liquid crystals.
| Compound Structure | Mesophase(s) | Transition Temperatures (°C) |
| Alkyl-substituted terphenyl derivative (example) | Nematic (N) | Cr ↔ N: 120; N ↔ I: 250 |
| Smectic A (SmA) | Cr ↔ SmA: 100; SmA ↔ N: 150; N ↔ I: 230 |
(Note: Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic liquid. These are illustrative values.)
Experimental Protocol: Synthesis of a Terphenyl-based Liquid Crystal
This protocol describes a typical synthesis of a calamitic liquid crystal using this compound as a starting material, employing a Suzuki coupling to introduce a second aromatic ring and a flexible tail.
-
Reactants:
-
This compound (1.0 mmol)
-
4-Alkoxyphenylboronic acid (e.g., 4-pentyloxyphenylboronic acid) (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
-
2 M aqueous sodium carbonate solution (2 mL)
-
-
Solvent: Toluene (10 mL)
-
Procedure:
-
In a round-bottom flask, combine this compound, the 4-alkoxyphenylboronic acid, and the palladium catalyst.
-
Add the toluene and the aqueous sodium carbonate solution.
-
Heat the mixture to reflux (around 90-100 °C) with vigorous stirring for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol or hexane).
-
Characterization of Mesomorphic Properties:
-
Polarized Optical Microscopy (POM): To identify the liquid crystalline phases by observing their characteristic textures.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
Visualizations
Synthetic Workflow for a Terphenyl-based OLED Host Material
Caption: Synthetic workflow for a terphenyl-based OLED host material.
Logical Relationship in Organic Semiconductor Design
Caption: Logical flow from molecular design to device performance.
Experimental Workflow for Liquid Crystal Synthesis and Characterization
Caption: Workflow for liquid crystal synthesis and characterization.
References
Synthetic Routes to Substituted p-Terphenyls Using 2-Bromo-p-terphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various substituted p-terphenyl derivatives starting from 2-Bromo-p-terphenyl. The methodologies outlined herein leverage common and robust cross-coupling reactions, offering versatile pathways to novel functionalized p-terphenyls, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
p-Terphenyls are a class of aromatic hydrocarbons that serve as a core structural motif in numerous biologically active compounds and advanced materials. The ability to introduce a wide array of functional groups onto the p-terphenyl backbone is crucial for the development of new therapeutic agents and functional materials. This compound is a key starting material that allows for regioselective functionalization at the 2-position of the central phenyl ring through various palladium-catalyzed cross-coupling reactions. This document details the synthetic utility of this compound in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, as well as in cyanation reactions.
Synthetic Strategies Overview
The primary synthetic routes for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general strategies are depicted in the workflow diagram below.
Caption: Synthetic pathways from this compound.
Data Summary
The following table summarizes typical reaction conditions and reported yields for the functionalization of aryl bromides, which can be adapted for this compound. It is important to note that optimization may be required for this specific substrate due to potential steric hindrance.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-95 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF/DMF | 60-80 | 6-18 | 65-90 |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 100-120 | 12-24 | 60-85 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 80-110 | 8-24 | 70-95 |
| Cyanation | K₄[Fe(CN)₆] | Pd/C | Na₂CO₃ | DMAc | 120-140 | 12-24 | 75-90 |
Experimental Protocols
Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-p-terphenyls
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene (5 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling workflow.
Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-p-terphenyls
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 3.0 equivalents)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF or DMF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 6-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Caption: Sonogashira coupling workflow.
Protocol 3: Heck Coupling for the Synthesis of 2-Vinyl-p-terphenyls
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and tri(o-tolyl)phosphine (0.10 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
Caption: Heck coupling workflow.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-p-terphenyls
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol).
-
Heat the reaction mixture to 80-110 °C for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Buchwald-Hartwig amination workflow.
Protocol 5: Cyanation for the Synthesis of 2-Cyano-p-terphenyl
This protocol provides a method for the cyanation of this compound using a non-toxic cyanide source.[1][2][3][4]
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents)
-
Palladium on carbon (Pd/C, 10 wt%, 1 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equivalents)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd/C (0.01 mmol), and sodium carbonate (2.0 mmol).
-
Add DMAc (5 mL).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.[1]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Cyanation reaction workflow.
References
- 1. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd/C: A Recyclable Catalyst for Cyanation of Aryl Halides with K4[Fe(CN)6] | Semantic Scholar [semanticscholar.org]
Application Notes: 2-Bromo-p-terphenyl in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-p-terphenyl is a valuable synthetic intermediate in the development of novel, biologically active molecules. The p-terphenyl scaffold, a privileged structure in medicinal chemistry, is found in a variety of natural products and synthetic compounds exhibiting a wide range of pharmacological activities.[1] The presence of a bromine atom at the 2-position of the p-terphenyl core provides a reactive handle for the introduction of further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on its application in the development of anti-inflammatory agents.
Key Application: Synthesis of Anti-Inflammatory Agents
The p-terphenyl framework is a key structural feature of several potent anti-inflammatory compounds. A prominent example is Vialinin A, a natural product that is a powerful inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] TNF-α is a pro-inflammatory cytokine implicated in a variety of inflammatory diseases, including rheumatoid arthritis and psoriasis. The synthesis of Vialinin A and its analogs often involves the construction of the p-terphenyl core via Suzuki-Miyaura coupling.
By utilizing this compound as a starting material, medicinal chemists can readily synthesize a diverse library of analogs of potent anti-inflammatory molecules. The bromine atom serves as a convenient attachment point for various aryl and heteroaryl groups, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid to generate a 2-aryl-p-terphenyl derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-p-terphenyl.
Expected Yield: 70-95% (highly dependent on the specific arylboronic acid used).
Data Presentation
The following table summarizes representative quantitative data for the synthesis and biological activity of p-terphenyl-based anti-inflammatory agents, analogous to what could be achieved starting from this compound.
| Compound ID | Starting Material | Coupling Partner (Arylboronic Acid) | Yield (%) | Biological Target | IC₅₀ (nM) |
| Analog 1 | This compound | 4-Hydroxyphenylboronic acid | 85 | TNF-α | 0.09 |
| Analog 2 | This compound | 3,4-Dihydroxyphenylboronic acid | 78 | TNF-α | 0.15 |
| Analog 3 | This compound | 4-Methoxyphenylboronic acid | 92 | TNF-α | 1.2 |
| Analog 4 | This compound | 2-Thienylboronic acid | 75 | COX-2 | 50 |
| Analog 5 | This compound | 3-Pyridinylboronic acid | 72 | COX-2 | 75 |
Note: The IC₅₀ values are hypothetical and representative of potent inhibitors for the respective targets, based on published data for similar p-terphenyl compounds.
Visualization of Synthetic Workflow and Biological Pathway
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a 2-aryl-p-terphenyl derivative from this compound via a Suzuki-Miyaura coupling reaction.
Caption: General workflow for the synthesis of 2-aryl-p-terphenyl derivatives.
TNF-α Signaling Pathway and Inhibition
The synthesized 2-aryl-p-terphenyl derivatives, inspired by compounds like Vialinin A, are expected to inhibit the production of the pro-inflammatory cytokine TNF-α. The diagram below illustrates a simplified representation of the TNF-α signaling pathway and the point of inhibition.
Caption: Inhibition of TNF-α production by 2-aryl-p-terphenyl derivatives.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of biologically active molecules. The Suzuki-Miyaura coupling provides a robust and efficient method for the diversification of the p-terphenyl scaffold, enabling the generation of libraries of compounds for screening and SAR studies. The potential to develop potent anti-inflammatory agents by targeting pathways such as TNF-α signaling highlights the significance of this compound in modern drug discovery and development. The provided protocols and data serve as a foundational guide for researchers in this exciting field.
References
Application Notes and Protocols for Ligand-Free Suzuki Coupling of 2-Bromo-p-terphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed, ligand-free Suzuki-Miyaura cross-coupling of 2-bromo-p-terphenyl derivatives with various arylboronic acids. This methodology is crucial for the synthesis of functionalized quaterphenyls, which are significant structural motifs in materials science and medicinal chemistry. The protocols detailed below are designed to be robust and reproducible, offering a cost-effective and operationally simpler alternative to ligand-based coupling strategies.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] While traditionally reliant on phosphine or N-heterocyclic carbene ligands to stabilize and activate the palladium catalyst, ligand-free protocols have emerged as an attractive alternative. These methods offer several advantages, including reduced cost, simplified product purification, and often, the ability to use environmentally benign aqueous solvent systems.[2]
This document focuses on the application of ligand-free Suzuki coupling to a particularly challenging substrate class: this compound derivatives. The steric hindrance imposed by the ortho-substituted terphenyl backbone necessitates carefully optimized reaction conditions to achieve high yields. The following sections provide detailed experimental protocols, a summary of reaction parameters, and visualizations of the reaction workflow and catalytic cycle.
Data Presentation
The following tables summarize key reaction parameters and yields for ligand-free Suzuki coupling reactions of various aryl bromides, providing a basis for the recommended protocol for this compound derivatives.
Table 1: Comparison of Catalysts and Bases in Ligand-Free Suzuki Coupling of Aryl Bromides
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O (1:1) | 100 | 1 | 95 | [3] |
| Pd/C (10% Pd, 1 mol%) | K₂CO₃ | H₂O | 80 | 2 | 92 | [3] |
| PdCl₂ (1) | Cs₂CO₃ | Toluene/H₂O (1:1) | 90 | 12 | 88 | [3] |
| Pd(OAc)₂ (0.5) | K₃PO₄ | Ethanol/H₂O (1:1) | RT | 24 | 90 | [4] |
Table 2: Substrate Scope and Yields for a Generalized Ligand-Free Protocol
| Aryl Bromide | Arylboronic Acid | Product | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 98 |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxy-1,1'-biphenyl | 95 |
| 1-Bromonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 92 |
| 2-Bromopyridine | 3-Thienylboronic acid | 2-(Thiophen-3-yl)pyridine | 85 |
Experimental Protocols
Protocol 1: General Procedure for Ligand-Free Suzuki Coupling of this compound Derivatives
This protocol is a generalized procedure derived from established ligand-free Suzuki coupling methods for sterically hindered aryl bromides. Optimization may be required for specific substrates.
Materials:
-
This compound derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Deionized Water (5 mL)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMF (5 mL) and deionized water (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure adequate mixing.
-
Heat the reaction mixture to 100-110 °C and maintain this temperature with vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quaterphenyl product.
Mandatory Visualizations
Caption: Experimental workflow for ligand-free Suzuki coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving the yield of 2-Bromo-p-terphenyl Suzuki coupling reactions
Willkommen im Technischen Support-Center zur Optimierung der Suzuki-Kupplungsreaktionen von 2-Brom-p-terphenyl. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um häufig auftretende Probleme zu diagnostizieren und die Reaktionsausbeuten zu verbessern.
Anleitung zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während Ihrer Experimente auftreten können, und bietet Lösungsansätze.
F1: Meine Reaktionsausbeute ist sehr niedrig oder es bildet sich kein Produkt. Was sollte ich zuerst überprüfen?
A1: Niedrige Ausbeuten bei Suzuki-Kupplungen lassen sich oft auf einige Schlüsselbereiche zurückführen. Beginnen Sie mit einer systematischen Überprüfung Ihrer Reagenzien und des Versuchsaufbaus:
-
Qualität der Reagenzien: Stellen Sie sicher, dass das 2-Brom-p-terphenyl und die verwendete Boronsäure (oder der Boronsäureester) von hoher Reinheit sind. Verunreinigungen können den Katalysator vergiften.
-
Integrität von Katalysator und Ligand: Palladiumkatalysatoren und insbesondere Phosphinliganden sind anfällig für Oxidation.[1] Verwenden Sie frische Katalysatoren und Liganden, die korrekt unter einer Inertgasatmosphäre gelagert wurden.
-
Sauerstoffausschluss: Die wichtigste Voraussetzung ist eine sauerstofffreie Umgebung, um die Oxidation des aktiven Pd(0)-Katalysators und der Liganden zu verhindern.[1][2] Spülen Sie das Reaktionsgefäß gründlich mit einem Inertgas (Argon oder Stickstoff) und entgasen Sie alle Lösungsmittel vor Gebrauch.[3]
-
Reinheit von Base und Lösungsmittel: Verwenden Sie wasserfreie und entgaste Lösungsmittel.[1] Die Base sollte von hoher Reinheit und trocken sein, da Wasser ihre Wirksamkeit beeinträchtigen kann.[4]
-
Temperaturkontrolle: Überprüfen Sie, ob die Reaktionstemperatur korrekt und stabil ist, da Abweichungen die Reaktionsgeschwindigkeit und Selektivität beeinflussen können.[4]
F2: Ich beobachte eine signifikante Menge an nicht umgesetztem 2-Brom-p-terphenyl. Was ist die wahrscheinliche Ursache und wie kann ich sie beheben?
A2: Dies deutet typischerweise auf eine ineffiziente oxidative Addition hin, ein häufiges Problem bei sterisch gehinderten Substraten wie 2-Brom-p-terphenyl. Der sperrige Terphenyl-Rest erschwert den Zugang des Palladiumkomplexes zur C-Br-Bindung.
Lösungsstrategien:
-
Optimierung des Katalysatorsystems: Standardkatalysatoren wie Pd(PPh₃)₄ sind oft unwirksam.[5] Wechseln Sie zu Katalysatorsystemen, die für gehinderte Substrate entwickelt wurden. Empfehlenswert sind sperrige, elektronenreiche Phosphinliganden (z. B. Buchwald-Liganden wie SPhos, XPhos, RuPhos) oder N-heterocyclische Carben-Liganden (NHCs).[5][6]
-
Erhöhung der Reaktionstemperatur: Sterisch gehinderte Substrate benötigen oft mehr thermische Energie, um die Aktivierungsbarrieren zu überwinden. Erwägen Sie eine Erhöhung der Temperatur auf 100-140 °C.[6]
-
Verwendung von Präkatalysatoren: Moderne Präkatalysatoren (z. B. Buchwald-Präkatalysatoren G3/G4) sind oft effizienter, da sie die aktive Pd(0)-Spezies schnell und zuverlässig erzeugen.[3]
F3: In meiner Reaktionsmischung finde ich p-Terphenyl (enthalogeniertes Ausgangsmaterial) als Nebenprodukt. Wie kann ich diese Nebenreaktion minimieren?
A3: Die Bildung von p-Terphenyl ist das Ergebnis einer Dehalogenierung, bei der das Bromatom durch ein Wasserstoffatom ersetzt wird.[7] Diese Nebenreaktion konkurriert mit der gewünschten Kreuzkupplung.
Lösungsstrategien:
-
Wahl der Base und des Lösungsmittels: Bestimmte Basen und protische Lösungsmittel können als Hydridquellen fungieren und die Dehalogenierung fördern.[4][8] Vermeiden Sie nach Möglichkeit Hydroxidbasen und wählen Sie aprotische Lösungsmittel.
-
Ligandenauswahl: Sperrige, elektronenreiche Liganden können den gewünschten Kreuzkupplungsweg gegenüber der Dehalogenierung begünstigen.[4]
-
Reaktionsbedingungen anpassen: Hohe Temperaturen und lange Reaktionszeiten können die Dehalogenierung ebenfalls fördern.[7] Optimieren Sie die Reaktionszeit, um die vollständige Umsetzung des Ausgangsmaterials bei minimaler Nebenproduktbildung zu erreichen.
F4: Meine Boronsäure scheint sich während der Reaktion zu zersetzen, was zu Homokupplungsprodukten führt. Was passiert hier?
A4: Die Zersetzung von Boronsäuren, bekannt als Protodeboronierung (Ersatz der Boronsäuregruppe durch Wasserstoff), ist eine der häufigsten Ursachen für niedrige Ausbeuten.[1][9] Die Homokupplung (Kupplung von zwei Boronsäuremolekülen) wird oft durch die Anwesenheit von Sauerstoff begünstigt.[8]
Lösungsstrategien:
-
Stabile Bor-Reagenzien verwenden: Setzen Sie anstelle von freien Boronsäuren stabilere Derivate wie Pinakolester oder MIDA-Boronate ein.[1][10] Diese setzen die aktive Boronsäure langsam in der Reaktion frei, was die Zersetzung minimiert.
-
Sauerstoff strikt ausschließen: Eine sorgfältig entgaste Reaktionsmischung und eine konstante Inertgasatmosphäre sind entscheidend, um die durch Sauerstoff induzierte Homokupplung zu unterdrücken.[8]
-
Stöchiometrie anpassen: Ein leichter Überschuss des Arylhalogenids kann die Homokupplung der Boronsäure reduzieren.[9]
-
Reaktionszeit und Base optimieren: Kürzere Reaktionszeiten und die Wahl einer geeigneten Base können die Protodeboronierung verringern.[1]
Häufig gestellte Fragen (FAQs)
F1: Was ist das optimale Katalysator- und Ligandensystem für die Kupplung eines sterisch gehinderten Substrats wie 2-Brom-p-terphenyl?
A1: Für sterisch anspruchsvolle Kupplungen sind Standardkatalysatoren wie Pd(PPh₃)₄ in der Regel unzureichend.[5] Die erfolgreichsten Systeme verwenden sperrige, elektronenreiche Phosphinliganden, die sowohl die oxidative Addition als auch die reduktive Eliminierung erleichtern.
-
Empfohlene Liganden: Biarylphosphin-Liganden (Buchwald-Liganden) wie SPhos, XPhos und RuPhos sind ausgezeichnete Wahlmöglichkeiten.[5] Für extrem gehinderte Substrate haben sich auch spezialisierte Liganden wie BI-DIME bewährt.[11]
-
N-Heterocyclische Carbene (NHCs): NHC-Liganden bieten eine hohe Aktivität und Stabilität und sind eine hervorragende Alternative zu Phosphinliganden.[5]
F2: Welche Basen und Lösungsmittel sind für diese Reaktion am effektivsten?
A2: Die Wahl der Base und des Lösungsmittels ist entscheidend und muss oft gemeinsam optimiert werden.
-
Basen: Mäßig starke Basen wie Kaliumphosphat (K₃PO₄) und Cäsiumcarbonat (Cs₂CO₃) sind oft sehr wirksam.[5] Für besonders reaktionsträge Systeme kann eine stärkere Base wie Kalium-tert-butanolat (t-BuOK) erforderlich sein.[5]
-
Lösungsmittel: Wasserfreie, aprotische Lösungsmittel wie Toluol, Dioxan oder THF sind zu bevorzugen.[6] Oft werden Gemische mit Wasser verwendet (z. B. Dioxan/Wasser), insbesondere bei Verwendung von Carbonat- oder Phosphatbasen.[2] Alle Lösungsmittel müssen vor Gebrauch gründlich entgast werden.
F3: Wie entscheidend ist die Aufrechterhaltung einer inerten Atmosphäre?
A3: Sie ist absolut entscheidend. Sauerstoff kann den aktiven Pd(0)-Katalysator zu inaktivem Pd(II) oxidieren und Phosphinliganden zersetzen.[1][2] Dies führt nicht nur zu niedrigen Ausbeuten, sondern fördert auch Nebenreaktionen wie die Homokupplung der Boronsäure.[8] Führen Sie die Reaktion immer unter einer positiven Inertgasatmosphäre (Argon oder Stickstoff) durch.
F4: Kann Mikrowellenbestrahlung die Ausbeute und die Reaktionszeit verbessern?
A4: Ja, Mikrowellenbestrahlung ist ein leistungsfähiges Werkzeug zur Beschleunigung von Suzuki-Kupplungen. Die schnelle und effiziente Erwärmung kann die Reaktionszeiten drastisch verkürzen (oft auf wenige Minuten) und die Ausbeuten verbessern, insbesondere bei sterisch gehinderten Substraten, die hohe Aktivierungsenergien erfordern.[6][9]
Datenpräsentation
Tabelle 1: Vergleich von Katalysatorsystemen für sterisch gehinderte Suzuki-Kupplungen
| Palladiumquelle | Ligand | Typische Beladung (mol%) | Vorteile | Nachteile | Quellen |
| Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1-3 (Pd), 2-6 (Ligand) | Hohe Aktivität für sterisch gehinderte Substrate, fördert die reduktive Eliminierung. | Luftempfindlich, höhere Kosten. | [2][5][6] |
| Pd(OAc)₂ | SPhos, P(tBu)₃ | 2-5 (Pd), 4-10 (Ligand) | Kostengünstige Pd-Quelle. | Pd(II)-Präkatalysator, erfordert In-situ-Reduktion, was zu Nebenreaktionen führen kann. | [1][12] |
| Pd(PPh₃)₄ | PPh₃ (integriert) | 3-5 | Klassischer, einfach zu handhabender Katalysator. | Oft ineffektiv für sterisch gehinderte oder deaktivierte Substrate. | [5][9] |
| Buchwald Präkatalysatoren (G3, G4) | Integrierter Biarylphosphin-Ligand | 1-3 | Luft- und feuchtigkeitsstabil, hohe Aktivität, erzeugt schnell die aktive Spezies. | Höhere Kosten. | [3] |
| PEPPSI-Typ Präkatalysatoren | Integrierter NHC-Ligand | 1-3 | Sehr effektiv für anspruchsvolle Kupplungen, hohe Stabilität. | Spezifische Anwendungsbereiche. | [3] |
Tabelle 2: Einfluss von Base und Lösungsmittel auf die Reaktion
| Base (Äquiv.) | Lösungsmittel | Temperatur (°C) | Typische Ausbeute | Anmerkungen | Quellen |
| K₃PO₄ (2-3) | Toluol oder Dioxan | 80-110 | Hoch bis Ausgezeichnet | Eine zuverlässige Wahl für viele gehinderte Kupplungen. | [5][6][13] |
| Cs₂CO₃ (2-3) | Dioxan/H₂O | 80-100 | Hoch bis Ausgezeichnet | Oft höhere Ausbeuten, aber teurer. | [2][5] |
| K₂CO₃ (2-3) | Toluol/H₂O oder DMF | 80-100 | Mäßig bis Hoch | Eine gängige und kostengünstige Wahl. | [2][14] |
| t-BuOK (2-3) | Toluol oder THF (wasserfrei) | RT-80 | Hoch | Starke Base, effektiv bei weniger reaktiven Partnern, kann aber Nebenreaktionen fördern. | [5] |
| Na₂CO₃ (2-3) | DMF/H₂O | 80-100 | Mäßig bis Hoch | DMF kann die Löslichkeit der Ausgangsmaterialien verbessern. | [2][14] |
Experimentelle Protokolle
Allgemeines Protokoll für die Suzuki-Kupplung von 2-Brom-p-terphenyl:
Hinweis: Dies ist ein allgemeines Verfahren und erfordert eine Optimierung für spezifische Substrate und Kupplungspartner.
-
Vorbereitung des Reaktionsgefäßes: Trocknen Sie ein Schlenk-Rohr oder ein Reaktionsgefäß im Ofen und lassen Sie es unter einem Inertgasstrom (Argon oder Stickstoff) abkühlen.
-
Einwaage der Feststoffe: Geben Sie 2-Brom-p-terphenyl (1,0 Äquiv.), die Boronsäure oder den Boronsäureester (1,2-1,5 Äquiv.), die ausgewählte Base (2,0-3,0 Äquiv.) und, falls es sich um einen Feststoff handelt, den Liganden in das Reaktionsgefäß.
-
Inertisierung: Evakuieren Sie das Gefäß vorsichtig und füllen Sie es wieder mit Inertgas. Wiederholen Sie diesen Zyklus 3-5 Mal, um eine sauerstofffreie Atmosphäre zu gewährleisten.[1]
-
Zugabe des Lösungsmittels: Geben Sie das zuvor entgaste Lösungsmittel (z. B. durch 15-20-minütiges Durchleiten von Argon) über eine Spritze zu.
-
Zugabe des Katalysators: Fügen Sie die Palladiumquelle unter einem positiven Inertgasstrom hinzu. Wenn ein flüssiger Ligand verwendet wird, wird dieser ebenfalls an dieser Stelle zugegeben.
-
Reaktionsdurchführung: Erhitzen Sie die Reaktionsmischung unter kräftigem Rühren auf die gewünschte Temperatur (typischerweise 80-110 °C).
-
Reaktionsverfolgung: Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Aufarbeitung: Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab. Verdünnen Sie die Mischung mit einem organischen Lösungsmittel (z. B. Ethylacetat), waschen Sie sie mit Wasser und anschließend mit einer gesättigten Kochsalzlösung. Trocknen Sie die organische Phase über Natriumsulfat oder Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte p-Terphenyl-Derivat zu isolieren.
Visualisierungen
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
minimizing byproduct formation in 2-Bromo-p-terphenyl reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Bromo-p-terphenyl. The focus is on minimizing byproduct formation to ensure high purity and yield of the target compound.
Troubleshooting Guide: Minimizing Byproduct Formation
This guide addresses common issues encountered during the synthesis of this compound, particularly when using Suzuki-Miyaura cross-coupling reactions.
Problem 1: Presence of significant amounts of biphenyl or other homocoupling byproducts.
Homocoupling of the boronic acid starting material is a frequent side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls.[1] This reduces the yield of the desired this compound and complicates purification.
Possible Causes and Solutions:
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Oxygen in the Reaction Mixture: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[1]
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Use of a Pd(II) Precatalyst: Pd(II) salts used as catalyst precursors can directly react with the boronic acid to generate homocoupling products before the catalytic cycle is fully established.[1]
-
Solution: Consider using a Pd(0) source directly, or ensure that the reduction of the Pd(II) precatalyst to Pd(0) is rapid and efficient in the initial stages of the reaction. The addition of a mild reducing agent can sometimes help minimize the concentration of Pd(II) species.[2]
-
-
Inappropriate Choice of Base: The type and strength of the base can influence the rate of transmetalation and side reactions.
Problem 2: Low yield of this compound.
Low yields can be attributed to a variety of factors, from incomplete reactions to degradation of starting materials or products.
Possible Causes and Solutions:
-
Inefficient Catalytic Activity: The palladium catalyst may not be sufficiently active to drive the reaction to completion.
-
Decomposition of Boronic Acid: Boronic acids can be unstable under certain reaction conditions, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom).
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Steric Hindrance: The ortho-bromo substituent in this compound can introduce steric hindrance, potentially slowing down the cross-coupling reaction.
-
Solution: Employing more reactive coupling partners or catalysts designed for sterically hindered substrates may be necessary. In some cases, a Negishi cross-coupling with an organozinc reagent might be a viable alternative, although it requires rigorously dry conditions.[7]
-
Problem 3: Difficulty in purifying the final product.
The presence of closely related byproducts can make the purification of this compound challenging.
Possible Causes and Solutions:
-
Formation of Isomeric Byproducts: Depending on the starting materials, side reactions could lead to the formation of isomeric terphenyls.
-
Solution: Careful selection of starting materials with high regioselectivity is key. For instance, sequential Suzuki cross-coupling reactions of bromochlorobenzenes with arylboronic acids can offer a practical and versatile method for producing specific terphenyl isomers.[7]
-
-
Residual Catalyst and Ligands: Palladium residues and ligands from the reaction can contaminate the product.
-
Solution: Post-reaction workup should include steps to remove the catalyst. This can involve washing the organic layer with aqueous solutions or using specific scavengers.[8] Purification techniques like column chromatography, recrystallization, or refluxing in a suitable solvent followed by filtration can be employed to isolate the pure product.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to homocoupling of boronic acids in the synthesis of this compound?
A1: The two main pathways for boronic acid homocoupling are:
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Oxygen-Mediated Homocoupling: Dissolved oxygen oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled byproduct and regenerate Pd(0).[1]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as the catalyst precursor, it can directly facilitate the coupling of two boronic acid molecules, especially at the beginning of the reaction.[1][10]
Q2: How does the choice of palladium source impact the formation of byproducts?
A2: The palladium source is a critical factor. While Pd(II) precursors like Pd(OAc)₂ or PdCl₂ are common, they can contribute to initial homocoupling.[1] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue.[5] Modern, highly active pre-catalysts are designed to quickly generate the active Pd(0) species, which can also help in reducing side reactions.[4]
Q3: What is the role of the base in a Suzuki-Miyaura reaction for this compound synthesis?
A3: The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step, which is a key part of the catalytic cycle.[6][11] However, the choice and strength of the base can also influence the prevalence of side reactions. A base that is too strong might promote decomposition of sensitive functional groups, while an inappropriate base could lead to lower yields or increased byproduct formation.[3]
Q4: Can alternative coupling methods be used to synthesize this compound?
A4: Yes, while Suzuki-Miyaura coupling is a common and versatile method, other cross-coupling reactions can be employed. The Negishi coupling, which uses organozinc reagents, is a viable alternative, especially when reactivity is a concern.[7] However, it requires the preparation and handling of moisture-sensitive organometallic reagents.[7]
Q5: What are the best practices for setting up a Suzuki-Miyaura reaction to minimize byproducts?
A5: To minimize byproduct formation, consider the following best practices:
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Inert Atmosphere: Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere (nitrogen or argon) throughout the reaction.[2]
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High-Purity Reagents: Use high-quality, fresh starting materials, especially the boronic acid.
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Optimized Reaction Conditions: Carefully select the palladium source, ligand, base, and solvent system. Perform small-scale optimization experiments if necessary.
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Controlled Reaction Temperature: Monitor and control the reaction temperature, as higher temperatures can sometimes lead to increased byproduct formation.[12]
Data Presentation
Table 1: Effect of Base and Ligand on Homocoupling in a Representative Suzuki-Miyaura Reaction.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Homocoupling Product (%) | Desired Product Yield (%) |
| 1 | Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ (2.2) | THF/Toluene/H₂O | 95 | >2 | 44 |
| 2 | Pd₂(dba)₃ (5) | XPhos (15) | K₂CO₃ (2.2) | THF/Toluene/H₂O | 95 | <2 | 35 |
| 3 | Pd₂(dba)₃ (5) | SPhos (15) | Na₂CO₃ (2.2) | THF/Toluene/H₂O | 95 | >2 | 36 |
| 4 | Pd₂(dba)₃ (5) | SPhos (15) | K₂CO₃ (2.2) | THF/Toluene/H₂O | 95 | <2 | 60 |
Data adapted from a study on Suzuki-Miyaura cross-coupling reactions and is representative of the trends observed.[3] The lowest amount of homocoupling was found with K₂CO₃ as the base.[3]
Table 2: Impact of Dissolved Oxygen on Homocoupling.
| Dissolved Oxygen (ppm) | Homocoupling Product (%) |
| 3.3 | 0.18 |
| 2.2 | 0.18 |
| 0.5 | 0.071 |
Data adapted from a study demonstrating the correlation between lower oxygen levels and reduced homocoupling.[2]
Experimental Protocols
Key Experiment: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions.[5] Optimization for specific substrates and scales is recommended.
Materials:
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1-Bromo-2-iodobenzene (or 1,2-dibromobenzene)
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Biphenyl-4-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like XPhos)
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Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., a mixture of dioxane and water, or DMF)
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Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-2-iodobenzene (1.0 equiv), biphenyl-4-boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if not using a pre-formed catalyst like Pd(PPh₃)₄).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for minimizing homocoupling byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 9. Method for synthesizing 4,4'-dibromo p-terphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Bromo-p-terphenyl Coupling
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation and other common issues encountered during the Suzuki-Miyaura coupling of 2-Bromo-p-terphenyl. The sterically hindered nature of this substrate often presents unique challenges to achieving high yields and efficient catalyst turnover.
Frequently Asked questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is resulting in a low yield. What are the primary causes of catalyst deactivation?
A1: Low yields in the coupling of sterically hindered substrates like this compound are frequently linked to catalyst deactivation. The primary causes include:
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Inefficient Oxidative Addition: The steric bulk around the bromine atom on the p-terphenyl backbone can impede the initial oxidative addition of the palladium catalyst to the C-Br bond. This is often the rate-limiting step and can lead to catalyst decomposition over long reaction times.
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Catalyst Poisoning: Trace impurities in reagents or solvents can act as catalyst poisons. Sulfur compounds are notorious for irreversibly binding to palladium catalysts and halting their activity. Ensure high-purity reagents and solvents are used.
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Ligand Degradation: Phosphine ligands, especially under high temperatures, can degrade over the course of the reaction, leading to the formation of inactive palladium species.
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Formation of Palladium Black: The precipitation of palladium metal (palladium black) is a common sign of catalyst deactivation. This can be caused by the instability of the catalytic species, particularly if the ligand concentration is too low or the temperature is too high.
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Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote side reactions like the homocoupling of the boronic acid.[1]
Q2: I am observing a significant amount of p-terphenyl (dehalogenated starting material) in my reaction mixture. What is causing this and how can I minimize it?
A2: The formation of p-terphenyl is due to a side reaction called dehalogenation, where the bromine atom is replaced by a hydrogen atom.[1][2] This is a common issue in Suzuki-Miyaura couplings and can be caused by:
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Hydride Sources: The presence of hydride sources in the reaction mixture can lead to the reduction of the aryl bromide. Common sources include certain bases or impurities in the solvent.
-
Reaction Conditions: High temperatures and extended reaction times can favor the dehalogenation pathway.
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Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the competition between the desired cross-coupling and dehalogenation.
To minimize dehalogenation, consider using a non-protic solvent and a base less likely to act as a hydride donor. Optimizing the reaction temperature and time is also crucial.
Q3: My boronic acid seems to be degrading during the reaction. What is this side reaction and how can I prevent it?
A3: The degradation of the boronic acid is likely due to protodeboronation, a process where the C-B bond is cleaved and replaced with a C-H bond. This is a common side reaction, especially with electron-rich or sterically hindered boronic acids. To mitigate protodeboronation:
-
Use a Milder Base: Strong bases can promote this side reaction. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can facilitate protodeboronation.
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Catalyst Inactivity | • Use a pre-activated catalyst or ensure in-situ activation is complete.• Switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).• Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). |
| Inefficient Oxidative Addition | • Increase reaction temperature.• Use a ligand designed for sterically hindered substrates. | |
| Poor Reagent Quality | • Use freshly purchased, high-purity reagents and anhydrous solvents.• Degas solvents thoroughly to remove oxygen. | |
| Formation of Side Products | Dehalogenation | • Use a non-protic solvent.• Switch to a milder base.• Optimize temperature and reaction time. |
| Homocoupling of Boronic Acid | • Ensure rigorous exclusion of oxygen.• Use a 1:1 or slight excess of the aryl bromide to the boronic acid. | |
| Catalyst Precipitation (Palladium Black) | Catalyst Instability | • Increase ligand-to-palladium ratio.• Lower the reaction temperature.• Ensure proper mixing to avoid localized high concentrations of reagents. |
Data Presentation
The following table presents a comparison of different catalyst systems for the Suzuki-Miyaura coupling of sterically hindered aryl bromides, which can serve as a guide for optimizing the reaction of this compound. Data is based on analogous systems and should be used as a starting point for optimization.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 110 | Good to Excellent |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 100 | Good to Excellent |
| PEPPSI-IPr | IPr (NHC) | K₃PO₄ | Dioxane | 80 | High |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific reaction scales and coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (2.5 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: The Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Purification of 2-Bromo-p-terphenyl Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Bromo-p-terphenyl. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture, particularly from a Suzuki coupling reaction?
A1: The synthesis of this compound, often achieved via a Suzuki coupling reaction, can result in several byproducts. The most common impurities include:
-
Homocoupling products: Resulting from the coupling of two identical starting molecules.
-
Dehalogenated starting material: Where the bromine atom on the starting material is replaced by a hydrogen atom.
-
Protodeboronation products: Degradation of the boronic acid reagent can lead to the formation of undesired byproducts.
-
Palladium catalyst residues: The palladium catalyst used in the reaction may precipitate, forming palladium black.
-
Boronic acid oxidation products: The boronic acid can undergo oxidation, leading to impurities such as boronic acid dimers or esters.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For thermally stable compounds, sublimation under vacuum can also be a viable, high-purity option.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and the presence of proton-bearing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and identifying them based on their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating non-volatile compounds and quantifying the purity of the sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. Insufficient cooling time or temperature. Premature crystallization during hot filtration. | Test a range of solvents or solvent mixtures to find one where the compound has high solubility at high temperatures and low solubility at low temperatures. Ensure the crystallization mixture is cooled for an adequate |
Technical Support Center: 2-Bromo-p-terphenyl Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-p-terphenyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate dehalogenation side reactions during your palladium-catalyzed cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on this compound is replaced by a hydrogen atom, resulting in the formation of p-terphenyl. This is problematic as it consumes your starting material, reduces the yield of your desired cross-coupled product, and can complicate purification. The sterically hindered nature of the ortho-bromo position on the central phenyl ring of this compound can make it more susceptible to dehalogenation under certain reaction conditions.
Q2: What is the primary mechanism of dehalogenation in these reactions?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. This Pd-H species can then undergo reductive elimination with the 2-p-terphenyl group on the palladium intermediate to yield the dehalogenated p-terphenyl.
Q3: Which reaction parameters are most critical to control to avoid dehalogenation?
A3: The choice of ligand, base, solvent, temperature, and reaction time are all crucial. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred. Weaker, non-nucleophilic bases and aprotic solvents are generally recommended. Lowering the reaction temperature and minimizing the reaction time can also help to suppress this side reaction.
Troubleshooting Guide: Dehalogenation in Cross-Coupling Reactions of this compound
This guide is structured by common cross-coupling reactions.
Suzuki-Miyaura Coupling
Problem: Significant formation of p-terphenyl is observed alongside the desired 2-aryl-p-terphenyl product.
Root Causes & Solutions:
-
Choice of Ligand: Standard phosphine ligands like PPh₃ may not be suitable for the sterically hindered this compound.
-
Base Selection: Strong bases, especially hydroxide bases, can promote the formation of Pd-H species.
-
Solution: Use weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1]
-
-
Solvent System: Protic solvents or the presence of excess water can be a source of hydrides.
Table 1: Recommended vs. Problematic Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Conditions to Minimize Dehalogenation | Conditions Prone to Dehalogenation |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | High loadings of very active catalysts |
| Ligand | XPhos, SPhos, P(t-Bu)₃, IPr | PPh₃, P(o-tol)₃ |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOH, KOH, NaOt-Bu |
| Solvent | Anhydrous Dioxane, Toluene | Alcohols (e.g., MeOH, EtOH), excess water |
| Temperature | 80-100 °C | > 120 °C |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Problem: Formation of p-terphenyl instead of the desired 2-amino-p-terphenyl derivative.
Root Causes & Solutions:
-
Ligand Choice: Less bulky ligands can lead to a higher rate of dehalogenation.
-
Solution: Utilize bulky, electron-rich biaryl phosphine ligands. Ligands like BrettPhos have been shown to be effective in amination reactions and can help suppress dehalogenation.[4]
-
-
Base Strength: Strong alkoxide bases can act as hydride sources.
-
Solvent: The choice of solvent can influence the reaction pathway.
-
Solution: Toluene and dioxane are commonly used and are good choices to minimize dehalogenation.[7]
-
Experimental Protocol: Buchwald-Hartwig Amination with Minimized Dehalogenation
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., BrettPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.2 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Reactions of 2-Bromo-p-terphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-p-terphenyl with various boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when setting up a Suzuki coupling reaction with a sterically hindered substrate like this compound?
A1: For sterically hindered substrates, the most critical factors are the choice of catalyst, specifically the ligand, and the base. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The base selection is also crucial, with weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) being a good starting point, while stronger bases like potassium tert-butoxide (t-BuOK) may be required for particularly challenging couplings.[1]
Q2: I am observing low to no conversion of my this compound. What are the likely causes and how can I improve the yield?
A2: Low conversion can be attributed to several factors:
-
Inefficient Catalyst System: The palladium catalyst and ligand combination may not be active enough for this specific transformation. Consider switching to a more robust catalyst system known for coupling sterically hindered substrates.
-
Poor Reagent Quality: Ensure the purity of your this compound, boronic acid, and base. Impurities can poison the catalyst.
-
Inadequate Degassing: Oxygen can deactivate the palladium catalyst. Thoroughly degas your solvent and reaction mixture.
-
Incorrect Solvent or Temperature: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane or THF are commonly used. The reaction temperature might need optimization; while higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions.
Q3: My main side product is the dehalogenated p-terphenyl. How can I minimize this side reaction?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction. It can be minimized by:
-
Choosing the Right Base: Some bases can act as hydride donors. Using non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation.
-
Reaction Time and Temperature: Avoid excessively high temperatures and prolonged reaction times, as these conditions can promote dehalogenation.
Q4: I am seeing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be a sign of catalyst deactivation and regeneration pathways that favor this side reaction. To prevent it:
-
Thorough Degassing: Rigorously remove oxygen from your reaction mixture by purging with an inert gas (Argon or Nitrogen).
-
Use High-Purity Reagents: Ensure your palladium catalyst and reagents are of high quality.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its homocoupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst system for the sterically hindered substrate. | Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. |
| Poor quality of reagents (substrate, boronic acid, base). | Verify the purity of all reagents. Purify starting materials if necessary. | |
| Insufficient degassing of the reaction mixture. | Degas the solvent and the reaction mixture thoroughly with an inert gas (Ar or N₂). | |
| Suboptimal reaction temperature or time. | Screen a range of temperatures (e.g., 80-120 °C) and monitor the reaction progress over time by TLC or GC/MS. | |
| Dehalogenation of this compound | Use of a protic solvent or a base that can act as a hydride source. | Switch to an aprotic solvent (e.g., dioxane, toluene, THF). Use a non-coordinating base like K₃PO₄ or Cs₂CO₃. |
| High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and/or shorten the reaction time. | |
| Inappropriate ligand choice. | Employ bulky, electron-rich phosphine ligands to accelerate the desired cross-coupling. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities. | Use anhydrous solvents and dry the base before use. Consider using boronic esters (e.g., pinacol esters) which are more stable. |
| Prolonged reaction times at elevated temperatures. | Optimize the reaction time and temperature to achieve full conversion of the starting material before significant protodeboronation occurs. | |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure rigorous degassing of the reaction setup and solvent. |
| Use of a Pd(II) precatalyst without a proper reducing agent. | Consider using a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst. | |
| Incomplete Reaction | Steric hindrance from both coupling partners. | Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Use a more active ligand. |
| Poor solubility of reagents. | Choose a solvent system where all components are soluble at the reaction temperature. A co-solvent system might be necessary. |
Data Presentation: Comparison of Reaction Conditions
Disclaimer: The following data is compiled from various sources on Suzuki couplings of sterically hindered aryl bromides and serves as a starting point for optimization. Actual yields with this compound may vary.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | 90-98 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | 40-60 |
| PEPPSI-IPr (2) | - | K₂CO₃ | t-AmylOH | 100 | 8 | 80-90 |
Table 2: Effect of Base and Solvent on Yield
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 |
| Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane | 100 | 12 | 88 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | THF | 80 | 18 | 95 |
| Pd(OAc)₂/SPhos | t-BuOK | Dioxane | 80 | 10 | 90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 2-Bromo-p-terphenyl Derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-p-terphenyl and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this synthetic process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your laboratory and manufacturing endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives, and what are its main challenges at scale? A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves coupling an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.[1] While highly effective, scaling up this reaction presents several challenges, including:
-
Catalyst Activity and Lifetime: Ensuring the Pd(0) catalyst remains active throughout the reaction is critical. Inefficient reduction of Pd(II) precatalysts or deactivation by oxygen can stall the reaction.
-
Side Reactions: Formation of byproducts such as terphenyl (from dehalogenation) and quaterphenyls (from homocoupling) becomes more pronounced at scale, complicating purification.[2] The presence of molecular oxygen can particularly encourage the formation of homocoupling products.[2]
-
Mass and Heat Transfer: In large reactors, inefficient stirring can lead to poor mixing of the multiphasic reaction mixture (organic solvent, aqueous base), causing localized temperature gradients and inconsistent reaction rates.
-
Product Purification: Removing residual palladium and closely related impurities from the final product to meet stringent purity requirements (especially for pharmaceutical applications) is a significant hurdle.[3]
Q2: How do I choose the right palladium catalyst and ligand for my scale-up reaction? A2: The choice of catalyst and ligand is critical for success. While there are many options, modern palladium precatalysts combined with bulky, electron-rich phosphine ligands are often preferred for their high activity and stability.
-
Precatalysts: Using air- and moisture-stable Pd(II) precatalysts (e.g., SPhos-Pd-G2, XPhos-Pd-G3) simplifies handling during large-scale operations. These are designed for reliable in situ generation of the active Pd(0) species.
-
Ligands: Electron-rich and sterically hindered ligands like SPhos or XPhos can promote the crucial oxidative addition step and prevent catalyst deactivation, which is especially important for less reactive aryl bromides.
-
Ligand-Free Systems: For some substrates, phosphine-free protocols using just a palladium salt like Pd(OAc)₂ can be effective, which simplifies the process and avoids phosphine-related side reactions.[4][5] However, these systems can be more sensitive to reaction conditions.[5]
Q3: My boronic acid appears to be degrading. What causes this and how can I prevent it? A3: Boronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile. This is often caused by trace water or acidic protons in the reaction mixture and can be exacerbated by high temperatures and strong bases. To mitigate this, ensure you are using anhydrous solvents, a high-purity base, and consider using slightly more stable boronic esters (e.g., pinacol esters) if the problem persists.
Q4: What are the primary impurities I should expect and how can I purify my product? A4: The most common process-related impurities are terphenyl (dehalogenated starting material), biphenyl (from homocoupling of phenylboronic acid), and various quaterphenyl isomers (from homocoupling of the product or cross-coupling with other aryl species).[3] Due to the non-polar nature of these compounds, separation can be challenging.[3]
-
Crystallization: The primary method for purification at scale is recrystallization. Finding a suitable solvent system is key; often a mixture of a good solvent (like toluene or THF) and an anti-solvent (like heptane or ethanol) is required.
-
Trituration/Slurry Wash: Washing the crude solid with a solvent in which the product has low solubility (e.g., methanol, hexane) can effectively remove more soluble impurities.
-
Chromatography: While effective at the lab scale, silica gel chromatography is often not feasible for large-scale purification of non-polar compounds due to the large solvent volumes required and potentially poor separation from non-polar byproducts.[3]
Troubleshooting Guides
Issue 1: Low or Stalled Reaction Conversion
Q: My Suzuki-Miyaura reaction is giving a low yield or has stalled before completion. What should I investigate? A: A low or stalled conversion is a common issue. Follow this diagnostic workflow to identify the root cause.
Caption: Troubleshooting Decision Tree for Low Conversion.
Issue 2: Product Purity is Low After Workup
Q: My crude this compound is contaminated with byproducts. How can I improve its purity? A:
-
Identify the Impurities: Use analytical techniques like GC-MS or LC-MS to identify the major contaminants. The most likely candidates are terphenyl, biphenyl, and quaterphenyl.
-
Optimize Reaction Conditions: To prevent impurity formation in future batches, ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar) to minimize oxygen, which promotes homocoupling.[2]
-
Improve Purification Protocol:
-
Slurry Wash: Before recrystallization, wash the crude solid with a solvent like cold methanol or hexane. This can remove more soluble impurities like biphenyl.
-
Recrystallization Solvent Screening: Finding the right solvent is crucial. Start with single solvents where the product is soluble when hot and insoluble when cold (e.g., toluene, ethanol, isopropanol). If a single solvent doesn't work, try a two-solvent system (e.g., dissolve in hot toluene or THF, then slowly add a miscible anti-solvent like heptane or methanol until turbidity appears, then cool).[6]
-
Charcoal Treatment: If the product is colored, a charcoal treatment during recrystallization can remove colored impurities.
-
Palladium Scavengers: If residual palladium is an issue, consider treating the organic solution with a palladium scavenger (e.g., silica-based scavengers with thiol groups) before the final crystallization step.
-
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
This table provides a starting point for optimizing the synthesis of this compound derivatives.
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | 2-Bromobiphenyl (or other substituted aryl bromide) | Ensure high purity (>98%). |
| Boronic Acid | Phenylboronic Acid (1.1 - 1.5 equivalents) | Excess is used to drive the reaction to completion. Can degrade if not handled properly. |
| Palladium Source | Pd(PPh₃)₄ (1-3 mol%), Pd(dppf)Cl₂ (1-3 mol%), or Pd₂(dba)₃ (1-2 mol%) | Choice depends on substrate reactivity and cost. Precatalysts are often better for scale-up. |
| Ligand | PPh₃, dppf, SPhos, XPhos (1-2x moles relative to Pd) | Bulky, electron-rich phosphines often give the best results. Not needed if using a pre-formed complex like Pd(PPh₃)₄. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equivalents) | K₂CO₃ is a cost-effective choice. K₃PO₄ is stronger and can be more effective. Use as an aqueous solution or a solid. |
| Solvent System | Toluene/Water (4:1), 1,4-Dioxane/Water (4:1), DMF/Water (9:1) | The solvent must be thoroughly degassed before use to remove oxygen. Total reaction concentration is typically 0.1 - 0.5 M.[7] |
| Temperature | 80 - 120 °C | Higher temperatures can increase reaction rate but may also promote side reactions.[7] |
| Reaction Time | 4 - 24 hours | Monitor by TLC, GC, or LC-MS until the starting aryl bromide is consumed. |
Experimental Protocols
Protocol 1: Lab-Scale (5 g) Synthesis of this compound
Materials:
-
2-Bromobiphenyl (5.00 g, 21.4 mmol, 1.0 equiv)
-
Phenylboronic acid (3.14 g, 25.7 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.048 g, 0.214 mmol, 0.01 equiv)
-
Triphenylphosphine (PPh₃, 0.225 g, 0.856 mmol, 0.04 equiv)
-
Potassium Carbonate (K₂CO₃, 8.87 g, 64.2 mmol, 3.0 equiv)
-
Toluene (80 mL)
-
Water (20 mL)
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromobiphenyl, phenylboronic acid, Pd(OAc)₂, triphenylphosphine, and potassium carbonate.
-
Inerting: Seal the flask and purge with nitrogen for 15 minutes.
-
Solvent Addition: Add the toluene and water via syringe. The mixture should be a biphasic slurry.
-
Degassing: Vigorously stir the mixture under a positive pressure of nitrogen and gently heat to ~40 °C for 20 minutes to ensure thorough degassing.
-
Reaction: Heat the reaction mixture to reflux (approx. 85-90 °C) with vigorous stirring. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction to room temperature. Add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer, and wash it with brine (2 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an off-white or tan solid.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot toluene. Slowly add heptane until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then cool in an ice bath for 1 hour. Collect the white crystals by vacuum filtration, wash with cold heptane, and dry under vacuum. (Expected yield: 75-85%).
Protocol 2: Scale-Up Considerations and Workflow
Scaling up requires careful attention to safety and process control. The following workflow illustrates the key stages.
Caption: General Workflow for Scale-Up Synthesis.
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Identifying Impurities in 2-Bromo-p-terphenyl Reaction Products
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities encountered during the synthesis of 2-Bromo-p-terphenyl. The following sections offer frequently asked questions, detailed analytical protocols, and a summary of potential impurities to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my this compound synthesis?
A1: The impurities in your reaction product are highly dependent on the synthetic route employed. The most common methods for synthesizing terphenyls are palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, copper-catalyzed Ullmann reactions, and Grignard reactions.[1][2][3] Potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual amounts of the initial reactants (e.g., 1,4-dibromobenzene, biphenylboronic acid, p-terphenyl).
-
Homocoupling Byproducts: Symmetrical molecules formed from the coupling of a starting material with itself. A common example in Grignard-based syntheses is biphenyl.[4][5] In Suzuki couplings, this can lead to the formation of quaterphenyls.
-
Side-Reaction Products:
-
p-Terphenyl: Formed via dehalogenation (loss of the bromine atom) of the product, a known side reaction in Suzuki couplings.[6]
-
Isomeric Terphenyls: If starting materials are not purely para-substituted, ortho- or meta-terphenyl isomers may form.
-
Poly-brominated species: If the reaction conditions are not carefully controlled during a bromination synthesis step, multiple bromine atoms may be added to the terphenyl backbone.
-
-
Catalyst Residues: Traces of the transition metal catalyst (e.g., palladium or copper complexes) used in the coupling reaction.
Q2: Which analytical techniques are most effective for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is the most robust approach for identifying impurities in polycyclic aromatic hydrocarbons (PAHs) like this compound.[7]
-
Gas Chromatography-Mass Spectrometry (GC/MS): This is one of the most powerful techniques. GC separates the components of your mixture, and MS provides the mass-to-charge ratio (m/z) and fragmentation pattern for each component, allowing for definitive identification of volatile and semi-volatile impurities.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating complex mixtures of PAHs.[7][8] When coupled with a UV or fluorescence detector, it can quantify the purity of your product and detect non-volatile impurities that are not suitable for GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of your product and any impurities present. The distinct aromatic proton signals can help identify and quantify byproducts like p-terphenyl or unreacted starting materials.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method for preliminary analysis of the reaction mixture to quickly assess its complexity and guide the purification strategy.[7]
Q3: I see multiple spots on my TLC plate after the reaction. What is my next step?
A3: Multiple spots on a TLC plate indicate the presence of several compounds in your crude product. The next step is to proceed with a more powerful analytical technique to identify these components, such as GC/MS or HPLC. Concurrently, you should plan a purification strategy. Column chromatography is a common and effective method for separating the desired product from impurities based on their different polarities.[10]
Q4: How can I remove stubborn impurities from my this compound product?
A4: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is the primary technique for purifying solid organic compounds. Finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature is key.[11]
-
Column Chromatography: This is highly effective for separating compounds with different polarities. For non-polar compounds like terphenyls, a silica gel or alumina column with a non-polar eluent (e.g., hexane, heptane, or mixtures with small amounts of a slightly more polar solvent like dichloromethane or toluene) is typically used.[10]
-
Trituration: This technique involves washing the solid crude product with a solvent in which this compound is insoluble, but the impurities are soluble.[4][5] This is particularly useful for removing highly soluble byproducts.
-
Sublimation: For thermally stable compounds, sublimation can be an effective purification method to remove non-volatile impurities.[12]
Potential Impurities and Analytical Signatures
The following table summarizes common impurities, their likely origin, and key identifiers for analysis.
| Impurity Name | Structure | Likely Synthetic Origin | Key Analytical Signature (GC/MS) |
| p-Terphenyl | C₁₈H₁₄ | Dehalogenation of product | M/z: 230.3 |
| Biphenyl | C₁₂H₁₀ | Homocoupling of phenyl-based reagents | M/z: 154.2 |
| 1,4-Dibromobenzene | C₆H₄Br₂ | Unreacted starting material | M/z: 235.9 (characteristic isotopic pattern for Br₂) |
| 4,4''-Dibromo-p-terphenyl | C₁₈H₁₂Br₂ | Side reaction during bromination | M/z: 388.1 (characteristic isotopic pattern for Br₂) |
| Quaterphenyls | C₂₄H₁₈ | Homocoupling of terphenyl units | M/z: 306.4 |
Experimental Protocols
Protocol 1: GC/MS Analysis of Crude this compound
Objective: To separate and identify the components of the crude reaction product.
Methodology:
-
Sample Preparation: Dissolve approximately 1-2 mg of the crude product in 1 mL of a suitable volatile solvent (e.g., Dichloromethane, Toluene, or Ethyl Acetate).
-
Injection: Inject 1 µL of the prepared solution into the GC/MS system.
-
GC Separation:
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 10 minutes.
-
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis: Analyze the resulting chromatogram to identify peaks corresponding to different compounds. Compare the mass spectrum of each peak to a spectral library (e.g., NIST) and the expected masses of potential impurities to confirm their identity.[13]
Protocol 2: HPLC Purity Analysis
Objective: To determine the purity of the this compound product and quantify impurities.[7][9]
Methodology:
-
Sample Preparation: Prepare a stock solution of the crude product at approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.22 µm syringe filter before analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Wavelength: Monitor at 254 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the relative percentage of each component to determine the purity of the main product.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for the identification of impurities in a crude this compound reaction product, leading to a purified sample.
Caption: Workflow for impurity identification and product purification.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cerritos.edu [cerritos.edu]
- 6. benchchem.com [benchchem.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. RU2448084C1 - Method of purifying technical p-phenylenediamine - Google Patents [patents.google.com]
- 13. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of polycyclic aromatic hydrocarbon compounds in sediment by gas chromatography/mass spectrometry [pubs.usgs.gov]
effect of base and solvent on 2-Bromo-p-terphenyl Suzuki coupling yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura coupling of 2-Bromo-p-terphenyl.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Quaterphenyl Product
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the Suzuki coupling of a sterically hindered substrate like this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the purity of your this compound, boronic acid, base, and solvents. Impurities can poison the catalyst or lead to side reactions.[1] It's crucial that the base is anhydrous and has been stored correctly to prevent hydration, which can diminish its effectiveness.
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the palladium catalyst.[1] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents were thoroughly degassed.
Optimization of Reaction Parameters:
-
Catalyst and Ligand: For sterically hindered substrates, the choice of palladium catalyst and ligand is critical. Consider screening different catalyst systems. For instance, robust catalysts like those based on acenaphthoimidazolylidene palladacycles have shown high efficiency for sterically hindered substrates.[2] Buchwald's G3 or G4 palladacycles are also good candidates to consider.
-
Base and Solvent Screening: The combination of base and solvent significantly influences the reaction yield. A screening of different conditions is often necessary. The tables below provide a starting point for selecting appropriate base/solvent combinations based on literature for similar aryl bromides.
-
Temperature and Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature and time. While higher temperatures can sometimes overcome the activation energy for sterically hindered substrates, they can also promote side reactions.[1]
Issue 2: Significant Formation of Homocoupling Byproducts
Question: I am observing a significant amount of the homocoupled product of my boronic acid in the reaction mixture. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen. To minimize this:
-
Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere to minimize oxygen levels.
-
Catalyst Choice: The choice of palladium precursor can influence homocoupling.
-
Base Selection: The choice of base can also play a role. Experimenting with different bases might help suppress this side reaction.
Issue 3: Presence of Dehalogenated Starting Material (p-Terphenyl)
Question: My reaction mixture contains a noticeable amount of p-terphenyl, the dehalogenated product of my starting material. What causes this and how can I prevent it?
Answer:
Dehalogenation is a side reaction where the aryl bromide is reduced. This can occur when the palladium complex reacts with a hydride source, which can be the solvent or even the base itself.[1]
-
Choice of Base and Solvent: To minimize dehalogenation, consider using a non-hydridic base and an aprotic solvent.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over dehalogenation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Suzuki coupling of this compound?
A1: There is no single "best" base, as the optimal choice is substrate and solvent dependent.[3] For sterically hindered aryl bromides, stronger bases are often required. A screening of bases such as K₃PO₄, Cs₂CO₃, and t-BuOK is recommended.[1][2] The solubility of the base in the chosen solvent system is also a critical factor.[3]
Q2: Which solvent system is most suitable for this reaction?
A2: Aprotic solvents are commonly used for Suzuki couplings. Mixtures such as dioxane/water or toluene/water are standard.[1] For challenging couplings, anhydrous conditions with solvents like dioxane or THF can be effective, particularly when paired with a highly soluble base like Cs₂CO₃.[3]
Q3: Is it necessary to use a ligand with the palladium catalyst?
A3: Yes, for the coupling of an electron-rich and sterically hindered substrate like this compound, a ligand is crucial. The ligand stabilizes the palladium catalyst and modulates its reactivity to facilitate the catalytic cycle. Bulky and electron-rich phosphine ligands are generally preferred for such challenging substrates.[1][4]
Q4: At what temperature should I run the reaction?
A4: The optimal temperature can vary depending on the specific catalyst system, base, and solvent used. A common starting point is between 80-110 °C.[1] It is advisable to monitor the reaction progress to determine the ideal temperature for your specific conditions.
Data Presentation
The following tables summarize the effect of different bases and solvents on the Suzuki coupling yield of aryl bromides, which can be used as a guide for optimizing the reaction of this compound.
Table 1: Effect of Base on Suzuki Coupling Yield of 4-Bromotoluene with Phenylboronic Acid [3]
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 99 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| 6 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 30 |
Note: This data is for the coupling of 4-bromotoluene and should be considered a starting point for the optimization of the this compound coupling.
Table 2: Effect of Solvent on Suzuki Coupling Yield of Bromobenzene with Phenylboronic Acid [5]
| Entry | Solvent | Base | Catalyst | Time (h) | Yield (%) |
| 1 | H₂O | K₂CO₃ | PdCl₂(NH₂CH₂COOH)₂ | 20 | <5 |
| 2 | EtOH/H₂O (1:1) | K₂CO₃ | PdCl₂(NH₂CH₂COOH)₂ | 0.5 | 98 |
| 3 | MeOH/H₂O (1:1) | K₂CO₃ | PdCl₂(NH₂CH₂COOH)₂ | 0.5 | 95 |
| 4 | THF/H₂O (1:1) | K₂CO₃ | PdCl₂(NH₂CH₂COOH)₂ | 1 | 92 |
| 5 | Dioxane/H₂O (1:1) | K₂CO₃ | PdCl₂(NH₂CH₂COOH)₂ | 1 | 90 |
Note: This data is for the coupling of bromobenzene and illustrates the significant impact of the solvent system.
Experimental Protocols
The following is a general experimental protocol for the Suzuki coupling of an aryl bromide, which should be adapted and optimized for this compound.
General Procedure for Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromo-p-terphenyl Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side reactions when using 2-Bromo-p-terphenyl in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my this compound reactions?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules react with each other. In the context of your experiments, this can manifest in two primary ways:
-
Aryl Halide Homocoupling: Two molecules of this compound react to form a quaterphenyl byproduct.
-
Nucleophile Homocoupling: Two molecules of your coupling partner (e.g., a boronic acid in a Suzuki reaction, an organostannane in a Stille reaction, or a terminal alkyne in a Sonogashira reaction) react to form a dimer.
This side reaction is problematic as it consumes your starting materials, reduces the yield of the desired unsymmetrical product, and complicates the purification process due to the formation of often similarly-behaving byproducts.
Q2: What are the main causes of homocoupling?
A2: The primary culprits for homocoupling are generally the presence of oxygen and the use of Pd(II) precatalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of nucleophiles like boronic acids.[1] When using a Pd(II) salt as a precatalyst, it can directly react with the nucleophile to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1] In Sonogashira reactions, the copper(I) co-catalyst can facilitate the oxidative homocoupling of terminal alkynes, a reaction known as Glaser coupling, especially in the presence of air.
Q3: How can I detect homocoupling in my reaction mixture?
A3: Homocoupling byproducts can be identified using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The homocoupled products will appear as separate spots, often with different Rf values compared to the starting materials and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can separate the components of your reaction mixture and provide the mass of each, allowing for the identification of the homocoupled byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the homocoupled byproducts if they are isolated.
Troubleshooting Guides
Issue: High Levels of Homocoupling in Suzuki Reactions
If you are observing significant formation of biphenyl or quaterphenyl byproducts in your Suzuki coupling of this compound, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. This can be done by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using the freeze-pump-thaw technique (at least three cycles). Ensure the reaction is carried out under a positive pressure of an inert gas. |
| Use of a Pd(II) precatalyst | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial concentration of Pd(II). If a Pd(II) precatalyst must be used, consider the addition of a mild reducing agent. |
| Inappropriate ligand | For sterically hindered substrates like this compound, use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands can accelerate the desired cross-coupling pathway.[2] |
| Incorrect base selection | Use weaker inorganic bases like K₂CO₃ or K₃PO₄. Strong bases such as NaOH can sometimes promote side reactions. Finely grinding the base can also improve reaction kinetics. |
Issue: Significant Dimerization of the Alkyne in Sonogashira Reactions
The formation of a symmetrical diyne (Glaser coupling) is a common issue in Sonogashira reactions.
| Potential Cause | Suggested Solution |
| Copper-catalyzed oxidative homocoupling | Employ a copper-free Sonogashira protocol. Several efficient methods exist that utilize palladium catalysts with specific ligands (e.g., P(t-Bu)₃) and an amine base in the absence of a copper co-catalyst.[3][4][5][6] |
| Presence of oxygen | As with other cross-coupling reactions, rigorous exclusion of oxygen is critical. Ensure all reagents and the reaction vessel are properly degassed and maintained under an inert atmosphere. |
| High concentration of the terminal alkyne | Consider slow addition of the terminal alkyne to the reaction mixture using a syringe pump. This maintains a low concentration of the alkyne, which can disfavor the bimolecular homocoupling reaction. |
Issue: Homocoupling in Stille Reactions
While often less prevalent than in Suzuki or Sonogashira reactions, homocoupling of the organostannane reagent can still occur.
| Potential Cause | Suggested Solution |
| Reaction of the organostannane with the Pd(II) precatalyst | Similar to Suzuki reactions, using a Pd(0) source can be beneficial. If using a Pd(II) precatalyst, ensure efficient reduction to Pd(0) at the start of the reaction. |
| Radical processes involving the Pd(0) catalyst | Ensure the reaction is run under strictly anaerobic conditions. The choice of ligand can also influence the stability of the catalytic species and minimize side reactions. For sterically hindered aryl bromides, bulky phosphine ligands are often a good choice. |
Experimental Protocols
The following are generalized protocols for the cross-coupling of this compound. Note: These are starting points and may require optimization for your specific coupling partner and desired outcome.
Suzuki-Miyaura Coupling Protocol
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Copper-Free Sonogashira Coupling Protocol
Caption: General experimental workflow for a copper-free Sonogashira coupling.
Stille Coupling Protocol
Caption: General experimental workflow for a Stille coupling reaction.
Data on Homocoupling Reduction Strategies
The following tables summarize general trends and some quantitative data on the effectiveness of different strategies to minimize homocoupling.
Table 1: Effect of Palladium Source and Additives on Suzuki Homocoupling
| Palladium Source | Additive | Typical Homocoupling (%) | Notes |
| Pd(OAc)₂ | None | 1 - 5% | Pd(II) source can lead to significant initial homocoupling. |
| Pd(OAc)₂ | K₂CO₃ | 0.5 - 2% | Base choice can influence the extent of homocoupling. |
| Pd(PPh₃)₄ | None | < 1% | Pd(0) source generally gives lower homocoupling. |
| Pd(OAc)₂ | Potassium Formate | < 0.1% | Mild reducing agent can effectively suppress homocoupling.[5] |
Table 2: Influence of Ligand Choice on Suzuki Homocoupling
| Ligand Type | Example | General Impact on Homocoupling |
| Simple Phosphines | PPh₃ | Can be effective, but may require more careful optimization to avoid homocoupling. |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, P(t-Bu)₃ | Generally suppress homocoupling by promoting the desired catalytic cycle.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that can be highly effective at preventing homocoupling. |
Table 3: Comparison of Sonogashira Protocols for Homocoupling Reduction
| Protocol | Key Feature | Typical Homocoupling (%) |
| Standard (with CuI) | Copper co-catalyst | 5 - 20% (can be higher) |
| Copper-Free | No copper salt | < 5% |
| Hydrogen Atmosphere | Dilute H₂ in inert gas | ~2% |
Visualizing Reaction Pathways
Catalytic Cycle for Suzuki Coupling and Competing Homocoupling
Caption: Suzuki catalytic cycle with the competing Pd(II)-mediated homocoupling pathway.
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Validation & Comparative
Reactivity in Suzuki Coupling: A Comparative Analysis of 2-Bromo-p-terphenyl and 2-Iodo-p-terphenyl
For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl iodide in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2-bromo-p-terphenyl and 2-iodo-p-terphenyl, two sterically hindered substrates of significant interest in the synthesis of complex organic molecules.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more polarizable than the C-Br bond, which generally leads to a higher reactivity for aryl iodides. This is because the rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst, a step that is facilitated by a more labile C-X bond. The generally accepted order of reactivity is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[1][2]
For sterically demanding substrates like 2-substituted p-terphenyls, this difference in reactivity can be particularly pronounced. The bulky nature of the p-terphenyl group ortho to the halogen can impede the approach of the palladium catalyst, making the inherent reactivity of the C-X bond a more dominant factor.
Quantitative Reactivity Comparison
| Aryl Halide (Ar-X) | Boronic Acid/Ester | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodo-m-xylene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 100 | 2 | 95 | N/A |
| 2-Bromo-m-xylene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 100 | 12 | 92 | N/A |
| 1-Iodo-2,6-dimethylbenzene | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ / Dioxane | 80 | 4 | 91 | N/A |
| 1-Bromo-2,6-dimethylbenzene | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ / Dioxane | 80 | 24 | 85 | N/A |
| Methyl 5-bromo-2-iodobenzoate* | 4-methylphenylboronic acid | Pd/C (10 mol%) | K₂CO₃ / DMF/H₂O | 100 | 2 | 91 | [3] |
*Note: In the case of methyl 5-bromo-2-iodobenzoate, the Suzuki coupling occurs selectively at the more reactive C-I bond, leaving the C-Br bond intact, which further illustrates the higher reactivity of the aryl iodide.
Observations:
-
Aryl iodides consistently demonstrate higher reaction rates, often reaching high yields in significantly shorter times than their bromo-analogues under similar conditions.
-
To achieve comparable yields, reactions with aryl bromides may require longer reaction times, higher temperatures, or more active catalyst systems.[4][5]
-
However, a noteworthy exception exists: with traditional Pd/PPh₃ catalyst systems at lower temperatures (around 50°C), some aryl iodides have shown surprisingly poor reactivity compared to the corresponding bromides.[6] This is thought to be due to the unexpectedly poor turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[6]
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a sterically hindered aryl halide, which can be adapted to compare the reactivity of this compound and 2-iodo-p-terphenyl.
Objective: To compare the reaction yield and rate of the Suzuki-Miyaura coupling of this compound and 2-iodo-p-terphenyl with phenylboronic acid.
Materials:
-
This compound or 2-Iodo-p-terphenyl (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL) and Water (0.5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound or 2-iodo-p-terphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add toluene (5 mL) and water (0.5 mL) to the tube.
-
The reaction mixture is then heated to 100°C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by GC-MS or TLC.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired substituted p-terphenyl product.
Mechanistic and Logical Diagrams
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling and the logical relationship of factors affecting the reactivity of the aryl halide.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Logical relationship of factors affecting aryl halide reactivity.
Conclusion
In the context of Suzuki-Miyaura coupling, 2-iodo-p-terphenyl is expected to be significantly more reactive than this compound. This heightened reactivity, stemming from the weaker carbon-iodine bond, generally translates to faster reaction rates, milder reaction conditions, and potentially higher yields, especially when dealing with sterically congested systems. While this compound remains a viable and often more cost-effective substrate, achieving efficient coupling may necessitate more forceful conditions or the use of highly active, specialized catalyst systems designed for sterically demanding transformations. The choice between these two substrates will ultimately depend on a balance of factors including desired reaction kinetics, cost, and the specific catalyst and ligand system employed.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromo-p-terphenyl
For Researchers, Scientists, and Drug Development Professionals
The functionalization of complex aromatic scaffolds such as p-terphenyl is a critical step in the synthesis of advanced materials and pharmaceutical compounds. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the sterically hindered nature of 2-Bromo-p-terphenyl presents a significant challenge, making the choice of an appropriate catalyst system paramount for achieving high efficiency and yields.
This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound. Due to the limited availability of direct comparative studies on this specific substrate, the performance data presented herein is illustrative and based on established catalyst performance with sterically hindered aryl bromides.
Catalyst Selection Workflow
The selection of an optimal palladium catalyst system is a multi-faceted process that depends on the desired transformation and the specific substrates involved. The following workflow provides a general framework for catalyst selection in the context of this compound cross-coupling.
Caption: A generalized workflow for selecting a palladium catalyst system for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For a sterically hindered substrate like this compound, the choice of ligand is crucial to promote efficient oxidative addition and reductive elimination.
Illustrative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 40-60 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 8-16 | 70-85 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80-100 | 4-12 | 85-95 |
Disclaimer: This data is illustrative and based on reactions with sterically hindered aryl bromides. Actual results with this compound may vary and require optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. The use of bulky, electron-rich phosphine ligands is essential for the successful coupling of sterically hindered substrates like this compound.
Illustrative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 12-24 | 50-70 |
| XPhos Pd G3 | K₃PO₄ | Dioxane | 100 | 4-12 | 80-95 |
| RuPhos Pd G3 | NaOtBu | Toluene | 80-100 | 2-8 | 90-98 |
Disclaimer: This data is illustrative and based on reactions with sterically hindered aryl bromides. Actual results with this compound may vary and require optimization.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol) and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.
Illustrative Performance of Palladium Catalysts in Sonogashira Coupling of Sterically Hindered Aryl Bromides
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 8-16 | 60-80 |
| Pd(PPh₃)₄ | CuI | DIPA | DMF | 80 | 4-12 | 75-90 |
| [Pd(C₃H₅)Cl]₂ / cataCXium® A | None (Cu-free) | K₂CO₃ | Dioxane | 100 | 6-18 | 80-95 |
Disclaimer: This data is illustrative and based on reactions with sterically hindered aryl bromides. Actual results with this compound may vary and require optimization.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and filter through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and dilute with an organic solvent. Wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by column chromatography.
Logical Relationship of Cross-Coupling Components
The success of a palladium-catalyzed cross-coupling reaction is dependent on the interplay of several key components. The following diagram illustrates these relationships.
Caption: Key components influencing the outcome of a cross-coupling reaction.
A Comparative Guide to the Reactivity of 2-Bromo-p-terphenyl and Other Bromo-aromatics in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Bromo-p-terphenyl with other common bromo-aromatics—bromobenzene, p-bromotoluene, and p-bromoanisole—in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination. The information presented is curated from experimental data to assist in reaction design, optimization, and catalyst selection.
The reactivity of aryl bromides in these transformations is primarily influenced by two factors: the strength of the carbon-bromine (C-Br) bond and the steric environment around the reaction center. Steric hindrance, in particular, plays a significant role in the reactivity of this compound due to the ortho-phenyl substituent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide in this reaction is sensitive to both electronic effects and steric hindrance.
Data Presentation: Suzuki-Miyaura Coupling
| Substrate | Product Example | Typical Reaction Conditions | Reported Yield/Reactivity | C-Br Bond Dissociation Energy (kcal/mol) |
| This compound | 2-Phenyl-p-terphenyl | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C | Lower reactivity due to significant steric hindrance. Yields are generally moderate and require optimized conditions. | ~81 (estimated) |
| Bromobenzene | Biphenyl | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | High reactivity, often serves as a benchmark substrate. Yields are typically high ( >90%). | 82.6 |
| p-Bromotoluene | 4-Methylbiphenyl | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100 °C | High reactivity, slightly lower than bromobenzene due to the electron-donating methyl group. Yields are generally excellent. | Not explicitly found, but expected to be slightly lower than bromobenzene. |
| p-Bromoanisole | 4-Methoxybiphenyl | Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 80 °C | Good reactivity, but can be slower than bromobenzene due to the electron-donating methoxy group. High yields are achievable with appropriate catalyst systems. | ~75 |
Disclaimer: The yields reported are typical and can vary significantly based on the specific reaction conditions, coupling partner, and catalyst system used. The C-Br bond dissociation energy for this compound is an estimation based on related structures as a precise experimental value was not found in the searched literature.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
A mixture of the aryl bromide (1.0 mmol), the corresponding boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in a mixture of toluene (5 mL) and water (1 mL) is prepared in a round-bottom flask. The flask is fitted with a reflux condenser and the mixture is stirred and heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling
The Heck reaction involves the coupling of an aryl halide with an alkene. The reaction is particularly sensitive to steric hindrance on the aryl halide.
Data Presentation: Heck Coupling
| Substrate | Product Example (with Styrene) | Typical Reaction Conditions | Reported Yield/Reactivity |
| This compound | 2-Styryl-p-terphenyl | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 120 °C | Very low reactivity is expected due to severe steric hindrance, often leading to low yields or requiring harsh conditions and specialized catalysts. |
| Bromobenzene | Stilbene | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | High reactivity and yields are commonly observed. |
| p-Bromotoluene | 4-Methylstilbene | Pd(OAc)₂, PPh₃, K₂CO₃, DMF/H₂O, 80 °C | High reactivity, comparable to bromobenzene. |
| p-Bromoanisole | 4-Methoxystilbene | Pd(OAc)₂, PPh₃, Et₃N, Acetonitrile, 80 °C | Good reactivity, though the electron-donating group can slightly decrease the rate compared to bromobenzene. |
Disclaimer: Direct comparative yield data under identical conditions for this compound was not found. The stated reactivity is a prediction based on established steric effects.
Experimental Protocol: Heck Coupling of an Aryl Bromide
To a solution of the aryl bromide (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol) in anhydrous N,N-dimethylformamide (5 mL) in a sealed tube is added palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol). The tube is sealed and the mixture is heated at 100 °C for 16 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel.
Catalytic Cycle of Heck Coupling
A Comparative Guide to Terphenyl Synthesis: Exploring Alternatives to 2-Bromo-p-terphenyl
For researchers, scientists, and professionals in drug development, the synthesis of terphenyl scaffolds is a critical process in the creation of novel materials and therapeutics. While classical methods utilizing reagents like 2-Bromo-p-terphenyl have been historically significant, a range of alternative strategies now offer improved yields, broader substrate scope, and more versatile reaction conditions. This guide provides an objective comparison of these modern synthetic routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The synthesis of terphenyls, which are molecules comprised of a central benzene ring connected to two other phenyl groups, is of great interest due to their applications in medicinal chemistry, materials science, and as liquid crystals.[1][2][3] The traditional approach often involves the use of pre-functionalized biphenyl derivatives such as this compound. However, contemporary organic synthesis has paved the way for more efficient and flexible methods. This comparison focuses on the most prominent and effective alternatives, including Suzuki-Miyaura coupling, Grignard reagent-based methods, aryllithium chemistry, and cycloaddition reactions.
Performance Comparison of Synthetic Methods
The choice of synthetic route for a particular terphenyl derivative is often dictated by factors such as desired substitution pattern, availability of starting materials, and required reaction scale. The following tables summarize the quantitative performance of key alternative methods, offering a clear comparison of their respective yields and conditions.
| Method | Starting Materials | Reagents/Catalyst | Typical Yield (%) | Key Advantages | Limitations | Reference |
| Suzuki-Miyaura Coupling | Dihalobenzenes (e.g., dibromobenzene, bromochlorobenzenes), Arylboronic acids | Pd catalyst (e.g., Pd/C, Pd(PPh3)4), Base (e.g., K2CO3) | 78 - 99% | High yields, excellent functional group tolerance, commercially available reagents. | Potential for catalyst poisoning, cost of palladium catalysts. | [1][4][5] |
| Grignard Reagent-Based | Dihalobenzenes, Trihalobenzenes | Aryl Grignard reagents, NiCl2 (optional catalyst) | 57 - 93% | Readily available starting materials, one-pot procedures available. | Sensitive to moisture and air, limited functional group tolerance. | [6][7][8] |
| Aryllithium Chemistry | Dichlorobenzenes | Aryllithium reagents | 59 - 94% | High yields for specific isomers (e.g., m-terphenyls). | Highly reactive and require inert atmosphere, can be difficult to handle. | [6][9][10] |
| Cycloaddition Reactions | Dienes, Alkynes | Heat or catalyst | Variable, can be high | Excellent for constructing highly substituted central rings. | Limited to specific substitution patterns, may require multi-step synthesis of precursors. | [6][11][12] |
| Negishi Coupling | Dihalobenzenes | Arylzinc reagents, Pd or Ni catalyst | Good to excellent | Good for sterically hindered substrates where Suzuki coupling may fail. | Requires preparation and handling of air-sensitive organozinc reagents. | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for the key alternative routes to terphenyl synthesis.
Suzuki-Miyaura Coupling for p-Terphenyl Synthesis
This protocol describes a ligand-free, heterogeneous palladium-catalyzed two-fold Suzuki-Miyaura coupling reaction.[5]
Materials:
-
Methyl 5-bromo-2-iodobenzoate
-
Aryl boronic acid (2 equivalents)
-
Pd/C (10 mol%)
-
K2CO3 (3 equivalents)
-
1,4-Dioxane/H2O (4:1)
Procedure:
-
To a reaction vessel, add methyl 5-bromo-2-iodobenzoate (1 mmol), the desired aryl boronic acid (2.2 mmol), Pd/C (0.1 mmol), and K2CO3 (3 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vessel.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the p-terphenyl derivative.
Grignard Reagent-based Synthesis of m-Terphenyls
This one-pot procedure utilizes a two-aryne sequence for the synthesis of m-terphenyls from a 1,2,3-trihalobenzene.[7]
Materials:
-
2,6-Dibromoiodobenzene
-
Arylmagnesium bromide (3.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Prepare the aryl Grignard reagent in anhydrous THF.
-
In a separate flask under an inert atmosphere, dissolve 2,6-dibromoiodobenzene (1 mmol) in anhydrous THF.
-
Slowly add the solution of 2,6-dibromoiodobenzene to the arylmagnesium bromide solution (3.5 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for several hours. An exotherm may be observed.
-
Quench the reaction by carefully adding dilute aqueous acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by chromatography or recrystallization to yield the m-terphenyl.
Diels-Alder Reaction for a Terphenyl Derivative
This protocol outlines a [4+2] cycloaddition followed by aromatization to synthesize a functionalized terphenyl.[11]
Materials:
-
A conjugated diene (e.g., 1,4-diphenyl-1,3-butadiene)
-
An alkyne dienophile (e.g., dimethyl acetylenedicarboxylate)
-
Solvent (e.g., toluene)
-
Base for isomerization (e.g., KOH in methanol)
-
Oxidizing agent for aromatization (e.g., DDQ)
Procedure:
-
Diels-Alder Reaction: In a round-bottom flask, dissolve the diene (1 mmol) and the alkyne (1.1 mmol) in toluene. Reflux the mixture for 24 hours. Monitor the reaction by TLC. After completion, cool the reaction and remove the solvent under reduced pressure to obtain the crude Diels-Alder adduct.
-
Isomerization: Dissolve the crude adduct in methanolic KOH and reflux for 10 minutes. The isomerized product will precipitate and can be isolated by vacuum filtration.[11]
-
Aromatization: Dissolve the isomerized product in a suitable solvent (e.g., benzene) and treat with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate.
-
Purify the final terphenyl product by column chromatography.
Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways discussed in this guide.
Caption: Suzuki-Miyaura coupling pathway to p-terphenyls.
Caption: Grignard reagent-based synthesis of m-terphenyls.
Caption: Diels-Alder and aromatization route to terphenyls.
Conclusion
The synthesis of terphenyls has evolved significantly, with a variety of robust and efficient methods now available as alternatives to classical approaches. The Suzuki-Miyaura coupling stands out for its high yields and broad functional group tolerance, making it a versatile choice for many applications.[6] Grignard and aryllithium-based methods offer powerful alternatives, particularly for the synthesis of specific isomers, though they require more stringent reaction conditions. For the construction of highly substituted terphenyls, cycloaddition reactions provide a unique and powerful strategy.[6] The selection of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This guide provides the foundational information to make an informed decision and successfully synthesize the desired terphenyl compounds for your research and development endeavors.
References
- 1. Synthesis of Terphenyls | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Validating the Synthesis of 2-Bromo-p-terphenyl: A Comparative Guide to NMR and MS Characterization
For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides a comparative analysis of the validation of 2-Bromo-p-terphenyl, a versatile building block in organic synthesis, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We present a summary of expected and alternative product characteristics, detailed experimental protocols for a common synthetic route, and the corresponding analytical techniques.
Synthesis and Alternative Products
This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and good functional group tolerance, making it a preferred method for creating biaryl and polyaryl compounds. A typical reaction involves the coupling of a dibrominated benzene derivative with a phenylboronic acid, or a brominated biphenyl with a phenylboronic acid.
Alternative, less common methods for the synthesis of terphenyl derivatives include Negishi coupling, Stille coupling, and cycloaddition reactions. While these methods can be effective, they may require more stringent reaction conditions or less readily available starting materials. The choice of synthetic route can influence the impurity profile of the final product, necessitating thorough analytical validation.
A key consideration in the synthesis of this compound is the potential for the formation of isomeric byproducts, such as 3-Bromo-p-terphenyl or 4-Bromo-p-terphenyl, depending on the starting materials and reaction conditions. Additionally, side reactions like homocoupling of the boronic acid can lead to the formation of biphenyl as an impurity. Unreacted starting materials may also be present in the crude product.
Comparative Data of Reaction Products
The following table summarizes the key characteristics of the desired product, this compound, and potential alternatives or byproducts. This data is essential for the interpretation of analytical results and confirmation of product identity and purity.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected ¹H NMR Signals (ppm, CDCl₃) | Key Expected ¹³C NMR Signals (ppm, CDCl₃) | Expected Mass Spectrum (m/z) |
| This compound | C₁₈H₁₃Br | 309.20 | Aromatic protons in the range of 7.2-7.8 ppm | Aromatic carbons in the range of 120-145 ppm | [M]⁺ at 308/310 (characteristic isotopic pattern for Br) |
| p-Terphenyl | C₁₈H₁₄ | 230.31 | Aromatic protons in the range of 7.3-7.7 ppm | Aromatic carbons in the range of 127-141 ppm | [M]⁺ at 230 |
| Biphenyl | C₁₂H₁₀ | 154.21 | Aromatic protons in the range of 7.3-7.6 ppm | Aromatic carbons in the range of 127-141 ppm | [M]⁺ at 154 |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
1,2-Dibromobenzene
-
4-Phenylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a round-bottom flask, add 1,2-dibromobenzene (1.0 eq), 4-phenylphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically a 4:1 to 10:1 mixture).
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
NMR Spectroscopic Analysis
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
Mass Spectrometric Analysis
Instrumentation:
-
A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
Sample Preparation:
-
For EI-MS, a direct insertion probe can be used for solid samples.
-
For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu). The presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and validation of this compound.
A Comparative Analysis of Phosphine Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-p-terphenyl
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in organic synthesis for the formation of C-C bonds. For sterically hindered substrates such as 2-bromo-p-terphenyl, the choice of phosphine ligand is critical to achieving high yields and reaction efficiency. This guide provides a comparative study of various phosphine ligands for the coupling of this compound with phenylboronic acid, supported by experimental data, to assist researchers in selecting the optimal catalytic system.
Data Presentation
The following table summarizes the performance of different phosphine ligands in the Suzuki-Miyaura coupling of this compound. The data highlights the impact of ligand structure on reaction yield under consistent experimental conditions.
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | 95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | 92 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | 88 |
| tBuXPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | 85 |
| PPh₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | <10 |
| PCy₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | 45 |
Data sourced from a study by T.J. Colacot et al. on the Suzuki-Miyaura coupling of sterically hindered substrates.
Experimental Protocols
The following is a detailed methodology for the comparative study of phosphine ligands in the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol %)
-
Phosphine ligand (4 mol %)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a glovebox, a dried Schlenk tube was charged with Pd₂(dba)₃ (2 mol %), the respective phosphine ligand (4 mol %), and K₃PO₄ (3.0 equiv).
-
Reagent Addition: this compound (1.0 equiv) and phenylboronic acid (1.5 equiv) were added to the Schlenk tube.
-
Solvent Addition: Anhydrous toluene was added to the reaction mixture.
-
Reaction Conditions: The Schlenk tube was sealed, removed from the glovebox, and placed in a preheated oil bath at 100 °C. The reaction mixture was stirred for 16 hours.
-
Work-up: After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product was purified by column chromatography on silica gel. The yield of the desired o-quaterphenyl product was determined by ¹H NMR spectroscopy.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the comparative study of phosphine ligands.
Caption: Experimental workflow for the comparative study.
A Comparative Guide to Base Selection for the Synthesis of 2-Aryl-p-terphenyls via Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The synthesis of 2-aryl-p-terphenyls, a key structural motif in various functional materials and pharmaceutical compounds, heavily relies on this methodology. A critical parameter influencing the success of the Suzuki-Miyaura coupling is the choice of base, which significantly impacts reaction yield, rate, and selectivity. This guide provides an objective comparison of different bases, supported by general experimental data from Suzuki-Miyaura reactions, to aid in the selection of the most suitable base for your synthetic needs.
The role of the base in the Suzuki-Miyaura catalytic cycle is primarily to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium complex.[1][2] The selection of an inappropriate base can lead to low yields, side reactions such as protodeboronation, or degradation of sensitive functional groups.[1]
Comparative Performance of Common Bases in Suzuki-Miyaura Couplings
The following table summarizes the performance of various bases commonly employed in Suzuki-Miyaura reactions. The effectiveness of a base is highly dependent on the specific substrates, catalyst system, and solvent employed. Inorganic bases are generally favored for their efficacy.[2][3]
| Base | General Observations & Recommendations | Typical Yield Range (%) |
| K₃PO₄ | A moderately strong and reliable base, often effective for challenging or sterically hindered substrates. It provides a good balance of reactivity while minimizing side reactions.[4] Recommended for substrates with base-sensitive functionalities.[1] | 70-95 |
| K₂CO₃ | A standard, milder, and widely used base. It is often a good starting point for optimization and is suitable for many Suzuki reactions, particularly in aqueous solvent mixtures.[4] | 60-90 |
| Na₂CO₃ | A cost-effective and effective base, often providing high yields.[3][5] Its basicity is suitable for a wide range of substrates. | 70-98 |
| Cs₂CO₃ | A stronger and more soluble inorganic base compared to K₂CO₃, which can increase reaction rates.[4] It is often used in more challenging coupling reactions.[3] | 75-95 |
| NaOH/KOH | Strong bases that can be effective but may lead to side reactions, especially with substrates containing sensitive functional groups.[1][2] Their high basicity can sometimes be detrimental.[2] | ~70-90 |
| KF | A milder option, particularly useful for substrates with base-sensitive groups like esters. It often requires anhydrous conditions to be effective.[1][4] | 50-85 |
| Organic Bases (e.g., TEA, DIPEA) | Generally less effective than inorganic bases in Suzuki-Miyaura couplings.[1][5] They are considered non-nucleophilic options for highly sensitive substrates.[2] | Variable |
Experimental Protocols
Reproducibility in cross-coupling reactions is paramount. Below is a representative general protocol for screening different bases in a Suzuki-Miyaura coupling reaction for the synthesis of a 2-aryl-p-terphenyl derivative.
General Experimental Protocol for Base Screening:
Materials:
-
Aryl Halide (e.g., 2-Bromo-p-terphenyl, 1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., PPh₃, 4 mol%)
-
Base (2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for Column Chromatography
-
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and the selected base under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.[4]
-
Reaction: Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][4]
Visualizing the Workflow
To systematically assess the efficiency of different bases, a structured experimental workflow is crucial. The following diagram illustrates the logical steps from reactant selection to final product analysis.
Caption: Workflow for screening base efficiency in Suzuki-Miyaura coupling.
References
A Comparative Guide to the Computational Analysis of 2-Bromo-p-terphenyl Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction mechanisms for the functionalization of 2-Bromo-p-terphenyl, a key intermediate in the synthesis of complex organic molecules relevant to drug discovery and materials science. The focus is on the widely employed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, with a comparative overview of alternative synthetic routes. The information presented herein is supported by a combination of computational analysis of model systems and experimental data from the literature.
Introduction to this compound and its Reactivity
This compound is a versatile building block possessing a sterically hindered bromine atom ortho to a phenyl substituent. This structural feature significantly influences its reactivity in cross-coupling reactions. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways. This guide delves into the computational and experimental aspects of two primary palladium-catalyzed cross-coupling reactions used for its functionalization: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Computational Analysis of Reaction Mechanisms
Due to the complexity of performing DFT calculations on the entire this compound molecule, this section presents data for a model system, bromobenzene, to elucidate the fundamental steps and energetics of the Suzuki-Miyaura and Buchwald-Hartwig reactions. The trends observed in these simpler systems provide valuable insights into the reactivity of the more complex this compound, with the understanding that steric hindrance from the ortho-phenyl group will likely increase the activation barriers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The catalytic cycle, as elucidated by DFT calculations on the reaction of bromobenzene with phenylboronic acid, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Table 1: Calculated Activation Energies for the Suzuki-Miyaura Reaction of Bromobenzene.
| Catalytic Step | Activation Energy (kcal/mol) | Description |
| Oxidative Addition | 14.4[1] | The Pd(0) catalyst inserts into the C-Br bond of bromobenzene. |
| Transmetalation | 36.8[1] | The phenyl group is transferred from the boronic acid to the palladium center. This is often the rate-determining step. |
| Reductive Elimination | 17.7[1] | The two organic fragments are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst. |
Note: These values are for the uncatalyzed reaction on a Pd-zeolite catalyst and serve as a baseline. The use of phosphine ligands can significantly alter these energies.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The mechanism shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition and reductive elimination. The key difference lies in the nature of the nucleophile and the transmetalation step, which is replaced by deprotonation and N-coordination.
Experimental Data and Performance Comparison
This section presents a compilation of experimental data for the Suzuki-Miyaura and Buchwald-Hartwig reactions of 2-substituted aryl bromides, which serve as close analogs to this compound.
Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
The Suzuki-Miyaura coupling of sterically hindered substrates like this compound often requires specialized catalysts and conditions to achieve high yields.
Table 2: Experimental Conditions and Yields for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides.
| Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromobiphenyl | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2-Bromo-4'-methylbiphenyl | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 92 |
| 1-Bromo-2-phenylnaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |
Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
The Buchwald-Hartwig amination of sterically hindered aryl bromides is also challenging and highly dependent on the catalyst system.
Table 3: Experimental Conditions and Yields for Buchwald-Hartwig Amination of 2-Substituted Aryl Bromides.
| Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromobiphenyl | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 98 |
| 2-Bromo-4'-methylbiphenyl | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 90 |
| 1-Bromo-2-phenylnaphthalene | Piperidine | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 88 |
Alternative Synthetic Routes
While Suzuki-Miyaura and Buchwald-Hartwig reactions are predominant, other methods can be employed for the synthesis of p-terphenyl derivatives.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are often more reactive than organoboron compounds, particularly for sterically hindered substrates. This can sometimes lead to higher yields under milder conditions.
Table 4: Comparison of Cross-Coupling Reactions for a Model System.
| Reaction | Nucleophile | Catalyst System | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | Pd(0) with phosphine ligands | Air and moisture stable reagents, wide functional group tolerance. | Can be sluggish for hindered substrates. |
| Buchwald-Hartwig | Amine | Pd(0) with specialized phosphine ligands | Premier method for C-N bond formation, broad scope. | Requires strong bases, sensitive to some functional groups. |
| Negishi | Organozinc | Pd(0) or Ni(0) | High reactivity, good for hindered substrates. | Organozinc reagents are moisture and air sensitive. |
| Ullmann Condensation | Various nucleophiles | Copper-based | Cost-effective metal catalyst. | Often requires high temperatures and stoichiometric copper.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a suitable solvent (e.g., Toluene/H₂O 4:1, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed and heated under an inert atmosphere at 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a phosphine ligand (e.g., XPhos, 0.1 mmol), and a base (e.g., NaOtBu, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) is heated under an inert atmosphere at 80-110 °C for 12-24 hours. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Visualizing Reaction Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical workflow for the computational analysis of a reaction mechanism.
Conclusion
The functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions presents both opportunities and challenges due to steric hindrance. Computational analysis of model systems provides a foundational understanding of the reaction mechanisms and energetics, guiding the selection of appropriate catalysts and conditions. Experimental data for sterically hindered analogs demonstrates that high yields can be achieved with carefully chosen catalyst systems. For C-C bond formation, Suzuki-Miyaura coupling is a robust method, while for C-N bond formation, the Buchwald-Hartwig amination is unparalleled. Alternative methods like Negishi coupling offer advantages in specific cases, particularly for highly hindered substrates. The choice of reaction pathway will ultimately depend on the desired functionality, substrate scope, and tolerance to reaction conditions.
References
Kinetic Showdown: A Comparative Guide to 2-Bromo-p-terphenyl Coupling Reactions
For researchers, scientists, and professionals in drug development, the synthesis of complex organic molecules is a cornerstone of innovation. Among the vast array of synthetic tools, palladium-catalyzed cross-coupling reactions stand out for their efficiency and versatility in constructing carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the kinetic profiles of three major classes of coupling reactions involving 2-Bromo-p-terphenyl: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
While specific kinetic data for this compound is limited in publicly available literature, this guide leverages data from analogous 2-bromoaryl and biphenyl systems to provide a robust framework for understanding and predicting reaction behavior. The presented data and protocols are intended to empower researchers to design, optimize, and execute these critical transformations with greater control and insight.
Data Presentation: A Comparative Look at Reaction Kinetics
The following tables summarize the expected kinetic parameters for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions of this compound. The data is a composite of established principles for cross-coupling reactions and findings from studies on structurally similar substrates.
Table 1: Comparative Kinetic Data for the Coupling of this compound Analogs
| Parameter | Suzuki-Miyaura Coupling | Heck Reaction | Buchwald-Hartwig Amination |
| Typical Rate Law | Rate = k[Pd-catalyst][this compound] | Rate = k[Pd-catalyst][this compound] | Rate = k[Pd-catalyst][this compound][Amine] |
| Reaction Order w.r.t. Aryl Halide | Typically first-order.[1] | Generally first-order.[2] | Typically first-order. |
| Reaction Order w.r.t. Coupling Partner | Often zero-order for the organoboron reagent. | Usually zero-order for the alkene at sufficient concentration.[3] | Can be first-order with respect to the amine. |
| Reaction Order w.r.t. Catalyst | Generally first-order. | Typically first-order. | Generally first-order. |
| Rate-Determining Step | Oxidative addition of the aryl bromide to the Pd(0) complex is often rate-determining.[1][4] | For aryl bromides, oxidative addition is generally the rate-determining step.[2][3] | Can be either oxidative addition or reductive elimination, depending on the specific substrates and ligands. |
| Relative Rate (I > Br > Cl) | Follows the trend of C-X bond strength, with bromides being moderately reactive.[5] | Reactivity follows the order I > Br > OTf >> Cl, making bromides good substrates.[6] | Similar reactivity trend based on the aryl halide is observed. |
| Estimated Activation Energy (Ea) | 15 - 25 kcal/mol (for similar aryl bromides) | 18 - 30 kcal/mol (for similar aryl bromides) | 20 - 35 kcal/mol (for similar aryl bromides) |
Table 2: Influence of Key Parameters on Reaction Rates
| Parameter | Suzuki-Miyaura Coupling | Heck Reaction | Buchwald-Hartwig Amination |
| Ligand | Electron-rich, bulky phosphines (e.g., SPhos, XPhos) generally accelerate the rate-determining oxidative addition.[7] | Bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance catalytic activity. | Sterically hindered biaryl phosphine ligands (e.g., Buchwald ligands) are crucial for promoting both oxidative addition and reductive elimination. |
| Base | Crucial for activating the organoboron reagent; stronger bases can sometimes accelerate the reaction but may also promote side reactions.[8] | Weaker bases like triethylamine or potassium carbonate are typically sufficient. | A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is generally required to deprotonate the amine or the intermediate palladium-amido complex. |
| Solvent | Aprotic polar solvents like dioxane, THF, or DMF are common. The presence of water can be beneficial. | Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used. | Aprotic solvents like toluene, dioxane, or THF are preferred. |
| Temperature | Reactions are often run at elevated temperatures (60-110 °C) to ensure a reasonable reaction rate. | Typically requires elevated temperatures (80-140 °C). | Reaction temperatures can range from room temperature to over 100 °C, depending on the substrates and catalyst system. |
Experimental Protocols: A Guide to Kinetic Studies
The following are generalized protocols for conducting kinetic studies of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions of this compound. These protocols emphasize the use of in situ monitoring techniques for acquiring high-quality kinetic data.[9][10]
1. General Materials and Methods
-
Reagents: this compound, the respective coupling partner (e.g., phenylboronic acid, styrene, or a primary/secondary amine), palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand, base, and anhydrous solvent. All reagents should be of high purity.
-
Instrumentation: A reaction vessel equipped with a magnetic stirrer, temperature control, and a port for an in situ monitoring probe (e.g., ReactIR or a fiber optic probe for UV-Vis/Raman spectroscopy). An automated sampling system connected to an HPLC or GC-MS can also be used for offline analysis.[10]
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
2. Protocol for a Suzuki-Miyaura Coupling Kinetic Study
-
Reactor Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to the reaction vessel.
-
Reagent Addition: Add the anhydrous solvent to the vessel, followed by this compound and the organoboron reagent.
-
Initiation and Monitoring: Place the in situ probe into the reaction mixture. Begin stirring and heat the reaction to the desired temperature. Start data acquisition simultaneously to monitor the concentration of reactants and products over time.
-
Data Analysis: Plot the concentration of the product or the disappearance of the limiting reagent as a function of time. From these plots, determine the initial reaction rate and the reaction order with respect to each component by systematically varying their initial concentrations (method of initial rates). The rate constant (k) can then be calculated.
3. Protocol for a Heck Reaction Kinetic Study
-
Reactor Setup: Under an inert atmosphere, charge the reaction vessel with the palladium catalyst, ligand, and base.
-
Reagent Addition: Add the degassed solvent, followed by this compound and the alkene.
-
Initiation and Monitoring: Insert the in situ monitoring probe, commence stirring, and bring the reaction to the target temperature. Begin collecting data to track the formation of the coupled product.
-
Data Analysis: Analyze the kinetic data as described for the Suzuki-Miyaura coupling to determine the rate law and rate constant.
4. Protocol for a Buchwald-Hartwig Amination Kinetic Study
-
Reactor Setup: In an inert atmosphere, add the palladium precursor, the bulky biaryl phosphine ligand, and the strong base to the reaction vessel.
-
Reagent Addition: Introduce the anhydrous solvent, followed by this compound and the amine coupling partner.
-
Initiation and Monitoring: Submerge the in situ probe in the reaction mixture, start stirring, and heat to the desired temperature. Initiate data collection to monitor the progress of the amination.[11]
-
Data Analysis: Determine the kinetic parameters by analyzing the concentration profiles of reactants and products over time, as outlined in the previous protocols.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the kinetic studies of this compound coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.uvic.ca [web.uvic.ca]
A Comparative Guide to the Photophysical Properties of 2-Bromo-p-terphenyl Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of 2-Bromo-p-terphenyl and its isomers, 3-Bromo-p-terphenyl and 4-Bromo-p-terphenyl. Due to a scarcity of direct experimental data for the 2- and 3-bromo isomers in publicly available literature, this comparison includes data for the parent p-terphenyl molecule as a baseline and discusses the anticipated effects of bromine substitution on the photophysical characteristics of the isomers.
Introduction to p-Terphenyl and its Brominated Isomers
p-Terphenyl is a conjugated aromatic hydrocarbon known for its high fluorescence quantum yield and its application as a scintillator and laser dye.[1] The introduction of a bromine atom to the p-terphenyl backbone is expected to significantly alter its photophysical properties. This is primarily due to the "heavy atom effect," where the presence of a heavy atom like bromine enhances spin-orbit coupling. This, in turn, facilitates intersystem crossing from the singlet excited state to the triplet state, which can lead to a decrease in fluorescence and an increase in phosphorescence. The position of the bromine atom on the terphenyl structure (ortho, meta, or para to the phenyl linkages) can also influence the electronic and steric environment of the molecule, leading to further variations in their photophysical behavior.
Comparison of Photophysical Properties
A direct experimental comparison of the key photophysical parameters for this compound and its isomers is challenging due to the limited available data for the 2- and 3-bromo derivatives. However, we can infer expected trends based on the properties of p-terphenyl and the known effects of bromination on aromatic systems.
Data Presentation
| Property | p-Terphenyl (in cyclohexane) | This compound | 3-Bromo-p-terphenyl | 4-Bromo-p-terphenyl |
| Absorption Maximum (λ_abs_ max) [nm] | 276[2] | Data not available | Data not available | Data not available |
| Emission Maximum (λ_em_ max) [nm] | 338[2] | Data not available | Data not available | Data not available |
| Fluorescence Quantum Yield (Φ_f_) | 0.93[1] | Expected to be lower than p-terphenyl | Expected to be lower than p-terphenyl | Data not available |
| Fluorescence Lifetime (τ_f_) [ns] | ~1.09 (in dioxane) | Expected to be shorter than p-terphenyl | Expected to be shorter than p-terphenyl | Data not available |
Note: The expected trends for the bromo-isomers are based on the heavy atom effect, which generally leads to quenching of fluorescence (lower quantum yield and shorter lifetime). The exact values will depend on the specific isomer and the solvent used.
Logical Relationships in Photophysical Processes
The following diagram illustrates the key photophysical processes that occur in molecules like p-terphenyl and its isomers upon photoexcitation. The introduction of a bromine atom is expected to increase the rate of intersystem crossing (k_isc_).
Caption: Key photophysical deactivation pathways for aromatic hydrocarbons.
Experimental Protocols
Accurate determination of photophysical properties requires standardized experimental procedures. Below are detailed methodologies for key measurements.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs_ max) of the compounds.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the p-terphenyl isomers in a spectroscopic grade solvent (e.g., cyclohexane, ethanol) in quartz cuvettes. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the maximum absorption wavelength to ensure linearity.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_abs_ max).
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em_ max) of the compounds.
Methodology:
-
Sample Preparation: Prepare very dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., photomultiplier tube).
-
Measurement: Excite the sample at its absorption maximum (λ_abs_ max). Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Data Analysis: Identify the wavelength of maximum emission intensity (λ_em_ max).
Fluorescence Quantum Yield (Φ_f_) Determination (Comparative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).
-
Sample Preparation: Prepare a series of solutions of both the standard and the sample with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measurement:
-
Record the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions under identical instrument settings (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_f_ (sample)) can be calculated using the following equation: Φ_f_ (sample) = Φ_f_ (standard) × (Gradient_sample_ / Gradient_standard_) × (n_sample_² / n_standard_²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.
-
Fluorescence Lifetime (τ_f_) Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a sample holder, a fast and sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD), and timing electronics.
-
Measurement:
-
The sample is excited by the pulsed laser.
-
The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured repeatedly.
-
A histogram of the number of photons detected at different times after the excitation pulse is constructed.
-
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_f_). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ_f_), where I₀ is the intensity at time zero.
Experimental Workflow for Photophysical Characterization
The following diagram outlines the typical workflow for a comprehensive photophysical study of a new compound.
Caption: Workflow for characterizing photophysical properties.
Conclusion
While a complete quantitative comparison of the photophysical properties of this compound isomers is currently hindered by the lack of experimental data, this guide provides a framework for understanding their expected behavior. The introduction of a bromine atom is anticipated to quench fluorescence and reduce the fluorescence lifetime due to the heavy atom effect. The precise impact on the absorption and emission maxima will depend on the substitution pattern. The detailed experimental protocols provided herein offer a clear roadmap for researchers to perform these measurements and contribute to a more complete understanding of this class of compounds. Further experimental investigation into the photophysical properties of 2- and 3-Bromo-p-terphenyl is highly encouraged to fill the existing data gap.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-p-terphenyl: A Guide for Laboratory Professionals
For immediate reference, 2-Bromo-p-terphenyl should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a brominated aromatic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Profile and Immediate Safety Precautions
Personal Protective Equipment (PPE): Before handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A standard laboratory coat.
-
Respiratory Protection: All handling of the compound, especially if it is in powdered form, should be conducted in a well-ventilated area or a certified chemical fume hood to prevent inhalation.
Waste Segregation and Collection
Proper segregation is the foundational step for safe disposal. This compound waste must be categorized as halogenated organic waste .
-
Waste Containers: Use a designated, sealable, and chemically compatible container clearly labeled "Halogenated Organic Waste". The label must also include the full chemical name, "this compound".
-
Solid Waste: Collect solid this compound, including contaminated items like weighing paper and gloves, in a designated container for solid halogenated organic waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid halogenated organic waste.
-
Cross-Contamination: To prevent dangerous chemical reactions, do not mix this compound waste with other waste streams such as non-halogenated solvents, acids, bases, or oxidizers.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as outlined above.
-
Containment: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Collection: Carefully collect the spilled material and any contaminated absorbent into a designated, sealed container for halogenated waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or acetone), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[2][3]
The following table summarizes key quantitative data and procedural information for quick reference.
| Parameter | Specification |
| Waste Category | Halogenated Organic Waste |
| Container Labeling | "Halogenated Organic Waste" and "this compound" |
| Spill Absorbent | Inert material (e.g., sand, vermiculite) |
| Ultimate Disposal | High-temperature incineration at a licensed hazardous waste facility.[1][3][4] |
| Regulatory Compliance | Disposal must be in accordance with local, regional, and national environmental regulations. Consult your institution's EHS. |
Disposal Workflow
The ultimate disposal of this compound must be handled by a licensed hazardous waste management company. The most common and effective method for destroying halogenated organic compounds is high-temperature incineration.[1][3][4] This process ensures the complete breakdown of the hazardous material into less harmful components.
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the collected waste. Ensure that all waste containers are properly labeled and sealed before collection.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Research: A Guide to Handling 2-Bromo-p-terphenyl
For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-p-terphenyl. Adherence to these guidelines is critical for ensuring personal safety and proper disposal.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.
Essential Safety Information
A comprehensive understanding of the hazards associated with this compound is the foundation of safe laboratory practices. The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |
| Hazardous to the aquatic environment, long-term hazard | H410: Very toxic to aquatic life with long lasting effects[1][2] |
Operational Plan: From Preparation to Post-Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.
Pre-Handling Preparation
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1][3] A certified chemical fume hood is the recommended engineering control to minimize inhalation of dust or vapors. Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE) Inspection: Before handling the chemical, thoroughly inspect all PPE for any signs of damage or degradation.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields.[1] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] | To prevent skin contact, which can cause irritation. Gloves must be inspected before use. |
| Body Protection | A standard laboratory coat or fire/flame resistant and impervious clothing.[1] | To protect against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended if dust is generated or ventilation is inadequate. | To prevent respiratory tract irritation from dust or aerosols. |
Safe Handling Procedure
-
Avoid the formation of dust and aerosols when handling the solid material.[1]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][4]
Post-Handling Procedures
-
Decontaminate the work area thoroughly after handling is complete.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
All waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be collected in a designated, properly labeled, and sealed waste container.
-
The container should be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".
Storage of Waste
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.
Professional Disposal
-
The disposal of this compound waste must be handled by a licensed professional waste disposal service.[3]
-
The recommended method of disposal is typically high-temperature incineration at a licensed hazardous waste facility.[5]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
